Product packaging for Cephradine Monohydrate(Cat. No.:CAS No. 31828-50-9)

Cephradine Monohydrate

Cat. No.: B1221684
CAS No.: 31828-50-9
M. Wt: 367.4 g/mol
InChI Key: VHNPSPMQGXQSET-CYJZLJNKSA-N
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Description

Cephradine Monohydrate is the monohydrate form of cephradine, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O5S B1221684 Cephradine Monohydrate CAS No. 31828-50-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPSPMQGXQSET-CYJZLJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860560
Record name Cephradine monohydrate
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31828-50-9, 75975-70-1
Record name Cephradine dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephradine monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephradine monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHRADINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Cephradine Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing key data, experimental methodologies, and a deeper understanding of the molecule's behavior.

General Information

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Its monohydrate form is a common crystalline state used in pharmaceutical formulations.

Appearance: White to off-white crystalline powder.[1] Small, colorless crystals have also been described.[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Source
CAS Number 75975-70-1[3]
Molecular Formula C₁₆H₁₉N₃O₄S·H₂O[3]
Molecular Weight 367.42 g/mol [3]
Property Value Source
Melting Point 140-142 °C (with decomposition)[2]
pKa₁ (Carboxylic Acid) ~2.6[2]
pKa₂ (Amine) ~7.3[2]
LogP -1.50[2]
Solvent Solubility Source
Water 4 mg/mL (10.88 mM) at 25°C; Sparingly soluble[3]
0.12 N HCl Soluble (used as dissolution medium)[4]
Propylene Glycol Soluble[2]
Methanol Slightly Soluble
Ethanol Very slightly soluble[1]
Acetone Slightly Soluble[2]
Chloroform Practically insoluble[1]
Ether Practically insoluble[1]
Benzene Insoluble[2]
Hexane Insoluble[2]
DMSO Insoluble[3]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Solubility Determination

Method: Dynamic Laser Monitoring Technique[5]

This method can be employed to determine the solubility of this compound as a function of pH and temperature.

  • Sample Preparation: Prepare a suspension of this compound in the desired solvent system (e.g., water, buffers of varying pH).

  • Apparatus: Utilize a system equipped with a laser monitoring device capable of detecting the dissolution of solid particles in a solution. The system should also have precise temperature control.

  • Procedure:

    • Place the sample suspension in the measurement cell.

    • Stir the suspension continuously to ensure homogeneity.

    • Gradually increase the temperature or vary the pH of the solution.

    • The laser monitoring system detects the point at which all solid particles have dissolved, which corresponds to the saturation solubility at that specific condition.

    • Repeat the measurement at different temperatures and pH values to generate a solubility profile.

Melting Point Determination

Method: Capillary Melting Point Method (as per USP <741>)[6]

  • Sample Preparation: Finely powder the this compound sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[6]

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Place the capillary tube containing the sample into the heating block of the apparatus.

    • Heat the block at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[6]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range. For this compound, decomposition is observed.

pKa Determination

Method: Potentiometric Titration[7][8][9][10]

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[10] The solubility should be at least 10⁻⁴ M for this method to be effective.[8]

  • Apparatus: Use a calibrated pH meter with a suitable electrode and a burette for the addition of the titrant.

  • Procedure:

    • Place the sample solution in a thermostated vessel and stir continuously.

    • If determining the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If determining the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa values can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa. Alternatively, the inflection points of the first derivative of the titration curve correspond to the equivalence points, and the pKa can be calculated from these points.

High-Performance Liquid Chromatography (HPLC) Assay

Method: Reversed-Phase HPLC[11][12]

This method is suitable for the quantification of Cephradine and its related substances.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[11]

    • Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to a concentration within the linear range of the method.

  • Chromatographic Conditions (Example): [11]

    • Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm

    • Mobile Phase A: 25 mM Ammonium acetate pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient/Isocratic: 95% A: 5% B (Isocratic)

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50 °C

    • Injection Volume: 1 µL

    • Detection: UV at 254 nm

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the peak areas for Cephradine.

    • Calculate the concentration of Cephradine in the sample by comparing its peak area to that of the standard.

Visualizations

Mechanism of Action

Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_bacterium Bacterial Cell Cephradine Cephradine PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Leads to

Caption: Mechanism of action of Cephradine.

Experimental Workflow: Physicochemical Characterization

A typical workflow for the physicochemical characterization of a this compound raw material sample.

G start This compound Raw Material Sample appearance Visual Appearance (Color, Form) start->appearance solubility Solubility Testing (Aqueous & Organic Solvents) start->solubility hplc HPLC Analysis (Purity & Assay) start->hplc melting_point Melting Point Determination start->melting_point pka pKa Determination (Potentiometric Titration) start->pka xrd X-ray Diffraction (Crystal Form ID) start->xrd report Comprehensive Characterization Report appearance->report solubility->report hplc->report melting_point->report pka->report xrd->report

Caption: Physicochemical characterization workflow.

Experimental Workflow: HPLC Assay

A generalized workflow for the quantitative analysis of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject chromatogram Generate Chromatograms inject->chromatogram peak_area Determine Peak Areas chromatogram->peak_area calculate Calculate Concentration peak_area->calculate result Report Result calculate->result

Caption: HPLC assay workflow for Cephradine.

References

A Technical Guide to the Synthesis and Crystallization of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The document details both chemical and enzymatic synthesis routes and explores various crystallization techniques crucial for controlling the final product's physical properties. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the synthesis pathways and experimental workflows.

Synthesis of Cephradine

Cephradine can be synthesized through two primary routes: traditional chemical synthesis and enzymatic synthesis. Both methods involve the acylation of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a derivative of D-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid (D-dihydrophenylglycine).

Chemical Synthesis

Chemical synthesis of cephradine typically involves the use of organic solvents and protecting groups. One common method utilizes a mixed anhydride approach for the acylation of 7-ADCA.[1]

Experimental Protocol: Chemical Synthesis via Mixed Anhydride

  • Preparation of the Mixed Anhydride:

    • A suspension of D-(-)-α-2,5-dihydrophenylglycine methyl sodium Dane salt is created in dichloromethane.[2][3]

    • Pivaloyl chloride and a catalyst such as gamma-picoline are added to the cooled suspension to form the mixed anhydride.[2][3]

  • Preparation of 7-ADCA Solution:

    • 7-ADCA is dissolved in a suitable solvent like N,N-Dimethylformamide (DMF) with the aid of a base (e.g., triethylamine) to form a soluble salt.[2]

  • Acylation Reaction:

    • The 7-ADCA solution is added to the mixed anhydride solution at a low temperature (e.g., -35°C) to initiate the coupling reaction.[4]

  • Hydrolysis:

    • After the acylation is complete, the reaction mixture is hydrolyzed by adding water and an acid (e.g., hydrochloric acid).[2][4] This step removes the protecting groups.

  • Crystallization and Isolation:

    • The pH of the aqueous solution is adjusted to the isoelectric point of cephradine (around pH 4.6-4.7) to induce crystallization.[5]

    • The resulting crystals are filtered, washed with a solvent like ethanol, and dried under vacuum to yield this compound.[5]

A simplified workflow for the chemical synthesis of cephradine is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation D-dihydrophenylglycine_Dane_salt D-dihydrophenylglycine Dane Salt Mixed_Anhydride_Formation Mixed Anhydride Formation D-dihydrophenylglycine_Dane_salt->Mixed_Anhydride_Formation Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Mixed_Anhydride_Formation 7-ADCA 7-ADCA Acylation Acylation 7-ADCA->Acylation Solvent_Base Solvent + Base Solvent_Base->7-ADCA Mixed_Anhydride_Formation->Acylation Hydrolysis Hydrolysis Acylation->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying Cephradine_Monohydrate This compound Drying->Cephradine_Monohydrate

Caption: Chemical Synthesis Workflow for Cephradine.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, operating in aqueous media under milder conditions. This method utilizes an immobilized enzyme, such as penicillin G acylase, to catalyze the acylation of 7-ADCA.[4][6]

Experimental Protocol: Enzymatic Synthesis

  • Reactant Preparation:

    • Dissolve 7-ADCA in distilled water with the addition of NaOH to achieve the desired concentration (e.g., 0.1 g in 2.5 ml of water).[7]

    • Prepare a solution of the acyl donor, such as D-phenyglycine methylester hydrochloride (CHDGME.HCl).[7]

    • Combine the reactant solutions and adjust the pH to the optimal range for the enzyme (e.g., pH 7.5) using a buffer solution (e.g., phosphate-citric acid buffer).[7]

  • Enzymatic Reaction:

    • Introduce the immobilized penicillin G acylase to the reaction mixture.[7]

    • Agitate the mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 5 hours) to allow for the enzymatic conversion.[7]

  • Product Isolation:

    • After the reaction, separate the immobilized enzyme from the solution.

    • Proceed with the crystallization of this compound from the aqueous solution as described in the crystallization section.

The enzymatic synthesis pathway is illustrated in the following diagram.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 7-ADCA 7-ADCA Immobilized_Enzyme Immobilized Penicillin G Acylase 7-ADCA->Immobilized_Enzyme Acyl_Donor Acyl Donor (e.g., CHDGME.HCl) Acyl_Donor->Immobilized_Enzyme Cephradine_Solution Aqueous Cephradine Solution Immobilized_Enzyme->Cephradine_Solution Acylation Aqueous_Buffer Aqueous Buffer (pH 7.5) Aqueous_Buffer->Immobilized_Enzyme Temperature_Control Controlled Temperature (25°C) Temperature_Control->Immobilized_Enzyme G Start Crude Cephradine Solution Dissolution Dissolution in Solvent Start->Dissolution Supersaturation Induce Supersaturation Dissolution->Supersaturation Cooling Cooling Supersaturation->Cooling Cooling Crystallization Antisolvent Antisolvent Addition Supersaturation->Antisolvent Antisolvent Crystallization pH_Adjustment pH Adjustment Supersaturation->pH_Adjustment Reaction Crystallization Nucleation_Growth Nucleation & Crystal Growth Cooling->Nucleation_Growth Antisolvent->Nucleation_Growth pH_Adjustment->Nucleation_Growth Isolation Isolation (Filtration, Washing, Drying) Nucleation_Growth->Isolation Final_Product This compound Crystals Isolation->Final_Product

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cephradine Monohydrate, a first-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and potentially leading to the formation of related substances. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its breakdown under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolytic Degradation

The hydrolysis of this compound is a primary degradation pathway, heavily influenced by pH. The molecule's stability is greatest in the pH range of 4 to 5, with degradation accelerating in more acidic or alkaline environments. The degradation generally follows pseudo-first-order kinetics.

Hydrolysis under Different pH Conditions

Acidic Conditions: Under acidic conditions, Cephradine is relatively stable. However, prolonged exposure to strong acids can lead to the hydrolysis of the β-lactam ring, a key structural feature for its antibacterial activity.

Neutral and Alkaline Conditions: In neutral and, more significantly, in alkaline solutions, the degradation of Cephradine is more pronounced. A key degradation pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl. This process leads to the formation of diketopiperazine-type compounds. The hydrolysis proceeds via the opening of the β-lactam ring, followed by intramolecular amidation.

The degradation of cephradine in aqueous solutions follows pseudo-first-order kinetics, with the rate being significantly influenced by H2O and OH- catalysis. The pH-rate profile for cephradine's degradation shows a minimum at approximately pH 6.05.

A quantum chemical study on cephradine predicted that at a pH of 8.0, the degradation proceeds through the opening of the β-lactam ring followed by intramolecular amidation. The predicted rate constants were in reasonable agreement with experimental values.[1][2]

Quantitative Data for Hydrolytic Degradation

The following table summarizes the experimental and predicted hydrolysis rate constants (kH) for Cephradine at 298.15 K.

pHExperimental kH (s⁻¹)Predicted log(kH)Experimental Half-life (days)
5.0--72
6.3---
7.0---
8.0---
9.0--7

Data sourced from Zhang et al. (2015). Note: Specific experimental kH values at all pH points were not provided in the abstract.[1]

Proposed Hydrolysis Pathway of this compound

G Cephradine This compound BetaLactamOpening β-Lactam Ring Opening (Hydroxide Attack) Cephradine->BetaLactamOpening OH⁻ Intermediate Open-Ring Intermediate BetaLactamOpening->Intermediate Amidation Intramolecular Amidation Intermediate->Amidation Spontaneous Diketopiperazine Diketopiperazine Derivative Amidation->Diketopiperazine

Proposed pathway for the hydrolytic degradation of this compound.

Oxidative Degradation

This compound is susceptible to oxidation, primarily at the sulfur atom within the cephem ring. The use of oxidizing agents like hydrogen peroxide can induce the formation of sulfoxide derivatives.

Experimental Protocol for Oxidative Degradation

A common method for inducing oxidative degradation in a laboratory setting involves treating a solution of Cephradine with hydrogen peroxide.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the Cephradine solution.

  • Incubation: Store the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a defined period (e.g., up to 7 days), monitoring the degradation periodically.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of this compound. The presence of certain substances, such as dissolved organic matter, can stimulate this process. Abiotic hydrolysis and direct photolysis are considered primary elimination processes for cephradine in surface water.[3]

Factors Influencing Photodegradation
  • pH: The photodegradation of cephradine is pH-dependent.

  • Light Source: The rate and pathway of photodegradation are dependent on the wavelength and intensity of the light source.

  • Photosensitizers: The presence of compounds that can absorb light and transfer the energy to cephradine can accelerate its degradation.

Thermal Degradation

Elevated temperatures can induce the degradation of this compound, both in the solid state and in solution. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable tools for studying the thermal stability and degradation kinetics of the compound.

For many cephalosporins, thermal degradation begins with the loss of water of hydration, followed by the decomposition of the core structure at higher temperatures.

Experimental Protocol for Thermal Degradation Analysis
  • Instrumentation: Utilize a simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 3-7 mg) into an aluminum crucible.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5, 7, 10, or 12 °C/min) up to a final temperature of around 500 °C.

  • Data Analysis: Analyze the resulting TGA (mass loss versus temperature) and DSC (heat flow versus temperature) curves to determine the temperatures of dehydration and decomposition. Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using isoconversional methods.

Key Degradation Byproducts

The primary degradation of this compound often involves modifications to the β-lactam ring and the side chains.

Degradation PathwayMajor Byproducts
Hydrolysis Diketopiperazine-type compounds, open-ring forms
Oxidation Sulfoxide derivatives
Photodegradation Complex mixture of photoproducts
Thermal Dehydrated form, various decomposition fragments

Analytical Methodologies for Degradation Studies

Stability-indicating analytical methods are essential for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Example HPLC Method for Stability-Indicating Analysis
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Temperature: Ambient or controlled column temperature (e.g., 40 °C).

A more rapid UHPLC method has also been developed:

  • Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm.

  • Mobile Phase: 95% 25 mM Ammonium acetate pH 5.0 and 5% Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50 °C.

  • Detection: UV at 254 nm.[4]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) StressedSamples Stressed Samples (Mixture of API and Degradants) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal (e.g., 80°C) Photo Photolytic (UV/Vis Light) API This compound (Drug Substance/Product) Analysis Stability-Indicating Analytical Method (e.g., HPLC) StressedSamples->Analysis Results Data Analysis: - Identify Degradation Products - Elucidate Degradation Pathways - Method Validation Analysis->Results

General workflow for a forced degradation study of this compound.

Conclusion

The degradation of this compound is a complex process influenced by multiple factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis leading to the formation of diketopiperazine derivatives, oxidation of the sulfur atom, and photodegradation. A thorough understanding of these pathways and the resulting byproducts, facilitated by robust stability-indicating analytical methods, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This guide provides a foundational understanding for researchers and professionals in the field to design and execute comprehensive stability and degradation studies.

References

The Journey of Cephradine Monohydrate Through the Body: A Technical Guide to its Pharmacokinetics and Tissue Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Cephradine Monohydrate in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes, this document serves as a vital resource for professionals in drug development and preclinical research.

Pharmacokinetic Profile of this compound

Cephradine, a first-generation cephalosporin antibiotic, exhibits rapid absorption and widespread distribution in animal models. It is primarily excreted unchanged in the urine. The following tables summarize key pharmacokinetic parameters observed in different species following various routes of administration.

Table 1: Pharmacokinetic Parameters of Cephradine in Rats
Route of AdministrationDoseCmax (µg/mL)Tmax (min)Half-life (t½) (h)Reference
OralNot SpecifiedWide Range30 - 150~1[1][2]
IntravenousNot Specified--~1[1][2]
Table 2: Pharmacokinetic Parameters of Cephradine in Dogs
Route of AdministrationDoseCmax (µg/mL)Tmax (min)Half-life (t½) (h)Reference
OralNot SpecifiedWide Range30 - 150~1[1][2]
IntravenousNot Specified--~1[1][2]
Table 3: Pharmacokinetic Parameters of Cephradine in Broiler Chickens
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
Intravenous20--2.79 ± 0.047-[3]
Oral2025.65 ± 0.9342.61 ± 0.025-85.91 ± 1.96[3]
Intramuscular508.863-0.85959.386[4]
Subcutaneous508.773-2.65284.50[4]
Oral505.791.381.7497.97[4]

Note: Data presented as Mean ± Standard Deviation where available.

Tissue Distribution of this compound

Upon administration, cephradine distributes to various tissues, with the highest concentrations consistently found in the kidneys and liver. This pattern reflects its primary route of elimination through renal excretion.

Table 4: Tissue Distribution of Cephradine in Rats Following Oral Administration
TissueConcentration Relative to PlasmaTime Post-doseReference
Kidneys~8 times higher45 min - 6 h[1][2]
Liver~3 times higher45 min - 6 h[1][2]

Note: Cephradine was found to be widely distributed throughout other body tissues, though at lower concentrations.

Table 5: Tissue Residues of Cephradine in Broiler Chickens Following Repeated Oral Administration (50 mg/kg twice daily for 5 days)
TissueDetectable Level after 48hReference
IntestineYes[4]
Other TissuesNot Detected[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of cephradine's pharmacokinetics and tissue distribution.

Animal Models and Drug Administration
  • Animal Species: Common models include rats (Sprague-Dawley), dogs (beagle), rabbits (New Zealand White), and broiler chickens.[1][4][5]

  • Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.

  • Drug Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as water or saline, for administration.

  • Routes of Administration:

    • Oral (PO): Administered via oral gavage for precise dosing.[1]

    • Intravenous (IV): Injected into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).[1]

    • Intramuscular (IM): Injected into a major muscle mass.[4]

    • Subcutaneous (SC): Injected under the skin.[4]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common collection sites include the retro-orbital sinus or tail vein in rats and cephalic or saphenous veins in larger animals. Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

  • Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., kidneys, liver, lung, muscle, brain) are rapidly excised, weighed, and rinsed with cold saline. Tissue samples are then homogenized in a suitable buffer and stored frozen.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and robust method for the quantification of cephradine in biological matrices.[6][7]

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated by adding an agent like perchloric acid or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection.[6]

    • Tissue Homogenates: Following homogenization, proteins are precipitated, and the sample is centrifuged. The resulting supernatant may require further cleanup using solid-phase extraction (SPE) cartridges to remove interfering substances.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.[7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase is optimized for peak shape and retention.[7]

    • Detection: UV detection at a wavelength of approximately 254-260 nm is standard for cephradine.[7]

  • Quantification: The concentration of cephradine in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of cephradine.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow_pharmacokinetics cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Selection Animal Selection & Acclimatization Drug_Admin Drug Administration (PO, IV, IM, SC) Animal_Selection->Drug_Admin Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection HPLC_Analysis HPLC Analysis Supernatant_Collection->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, t½, AUC) HPLC_Analysis->Data_Analysis

Caption: Workflow for a typical pharmacokinetic study of cephradine.

experimental_workflow_tissue_distribution cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Selection Animal Selection & Acclimatization Drug_Admin Drug Administration Animal_Selection->Drug_Admin Euthanasia Euthanasia at Time Points Drug_Admin->Euthanasia Tissue_Collection Tissue Collection (Kidney, Liver, etc.) Euthanasia->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Extraction Extraction/Cleanup (SPE) Protein_Precipitation->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Concentration_Determination Tissue Concentration Determination HPLC_Analysis->Concentration_Determination

References

In-Depth Technical Guide: Cephradine Monohydrate Solubility and Dissolution Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, formulation development, and quality control activities by providing key physicochemical data, detailed experimental protocols, and an exploration of the factors influencing its behavior in solution.

Physicochemical Properties of this compound

This compound is a white, crystalline powder. It is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group, which dictates its pH-dependent solubility.[1][2] The presence of these ionizable groups is a critical factor in its dissolution behavior in various physiological and non-physiological environments.

PropertyValueReference
Molecular FormulaC16H19N3O4S·H2O[3]
Molecular Weight367.42 g/mol [3]
pKa1 (carboxyl group)~2.6[4]
pKa2 (amino group)~7.3[4]
Melting Point140-142 °C (with decomposition)[4]

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound exhibits variable solubility depending on the solvent system, pH, and temperature.

Aqueous Solubility and pH-Dependence

The solubility of this compound in aqueous media is significantly influenced by pH. As an amphoteric molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.

A study on Cephradine form 1 (a relevant crystalline form) demonstrated this pH-dependent solubility profile at various temperatures.[5] The solubility initially decreases as the pH moves from acidic towards the isoelectric point, and then increases as the pH becomes more alkaline.[5] While temperature has an effect, it is less pronounced than the effect of pH.[5][6]

Table 1: Aqueous Solubility of Cephradine (form 1) as a Function of pH and Temperature

pHSolubility (mg/mL) at 283.15 K (10°C)Solubility (mg/mL) at 298.15 K (25°C)Solubility (mg/mL) at 308.15 K (35°C)
1.45Data not available> 10.0> 10.0
2.50Data not available~8.0~8.5
4.50Data not available~2.0 (minimum solubility)~2.2 (minimum solubility)
6.80Data not available~4.0~4.5
8.57Data not available> 10.0> 10.0
Data is extrapolated and interpreted from graphical representations in the cited literature and should be considered approximate.[5]
Solubility in Organic Solvents

The solubility of this compound in various organic solvents has been reported, though quantitative data is limited for some solvents.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubilityReported Value (mg/mL)Reference
WaterSparingly soluble4[3][7]
MethanolSoluble in 70 parts~14.3[2]
EthanolSlightly soluble< 1[3]
DMSOInsolubleInsoluble[3][7]
Propylene GlycolSolubleData not available[4]
AcetoneSlightly solubleData not available[4]
ChloroformPractically insolubleData not available[4]
EtherPractically insolubleData not available[4]

Dissolution Characteristics

The dissolution rate of this compound from a solid dosage form is a critical factor for its absorption and subsequent bioavailability.

USP Dissolution Testing

The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of Cephradine capsules and tablets. These methods are essential for quality control and ensuring batch-to-batch consistency.

Table 3: USP Dissolution Test Parameters for Cephradine Dosage Forms

ParameterCephradine CapsulesCephradine Tablets
Apparatus USP Apparatus 1 (Basket)USP Apparatus 2 (Paddle)
Medium 0.12 N Hydrochloric Acid0.12 N Hydrochloric Acid
Volume 900 mL900 mL
Rotation Speed 100 rpm75 rpm
Time 45 minutes60 minutes
Acceptance Criteria Not less than 75% (Q) of the labeled amount is dissolved.Not less than 85% (Q) of the labeled amount is dissolved.
Factors Influencing Dissolution Rate

Several factors can influence the dissolution rate of this compound from a pharmaceutical dosage form:

  • pH of the Dissolution Medium: As with solubility, the dissolution rate is pH-dependent. In acidic media, such as the stomach, the dissolution is expected to be relatively rapid.

  • Solid-State Properties: The crystalline form (polymorphism), particle size, and surface area of the this compound powder can significantly impact the dissolution rate. Smaller particle sizes generally lead to a faster dissolution rate due to the increased surface area available for solvent interaction.

  • Formulation Excipients: Binders, disintegrants, lubricants, and other excipients in the tablet or capsule formulation can either enhance or retard the dissolution process.

  • Manufacturing Process: Parameters such as compaction force during tableting can affect the porosity and hardness of the tablet, thereby influencing its disintegration and dissolution characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and dissolution of this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., purified water, pH buffers, organic solvents)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

  • Add an excess amount of this compound powder to a series of vials. The excess solid should be visually present throughout the experiment.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Cephradine Monohydrate to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Determine solubility G->H

Equilibrium solubility determination workflow.
Protocol for USP Dissolution Testing of Cephradine Tablets

This protocol is based on the USP monograph for Cephradine Tablets.

Objective: To determine the percentage of this compound that dissolves from a tablet formulation under specified conditions within a set time.

Materials:

  • Cephradine tablets

  • USP Apparatus 2 (Paddle)

  • Dissolution vessels (900 mL capacity)

  • Water bath with temperature control

  • 0.12 N Hydrochloric Acid

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters for sampling

Procedure:

  • Prepare the dissolution medium (0.12 N HCl) and deaerate it.

  • Fill each dissolution vessel with 900 mL of the medium.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one Cephradine tablet in each vessel.

  • Immediately start the paddle rotation at 75 rpm.

  • After 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filter the samples immediately.

  • Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.

  • Measure the absorbance of the sample solutions at the wavelength of maximum absorbance (approximately 255 nm) using a UV-Vis spectrophotometer, or analyze by a validated HPLC method.

  • Calculate the percentage of the labeled amount of Cephradine dissolved using a standard solution of known concentration.

G cluster_setup Apparatus Setup cluster_test Dissolution Test cluster_analysis Sample Analysis A Prepare 0.12N HCl (900 mL per vessel) B Equilibrate to 37°C in USP Apparatus 2 A->B C Place tablet in vessel B->C D Start paddle at 75 rpm C->D E Run for 60 minutes D->E F Withdraw and filter sample E->F G Dilute sample F->G H Analyze by UV/HPLC G->H I Calculate % dissolved H->I

USP dissolution testing workflow for Cephradine tablets.

Logical Relationships and Signaling Pathways

The solubility and dissolution of this compound are governed by a series of interconnected physicochemical factors. Understanding these relationships is crucial for predicting its behavior and for rational formulation design.

G cluster_factors Influencing Factors cluster_properties Core Properties cluster_outcome Biopharmaceutical Outcome pH pH of Medium Solubility Solubility pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties Solvent->Solubility SolidState Solid-State Properties (Polymorphism, Particle Size) DissolutionRate Dissolution Rate SolidState->DissolutionRate Solubility->DissolutionRate Bioavailability Bioavailability DissolutionRate->Bioavailability

References

Spectroscopic Analysis of Cephradine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, quality control, and analysis of this important pharmaceutical compound.

Introduction to this compound

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quantitative analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of Cephradine provide detailed information about its chemical environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cephradine

Chemical Shift (δ) ppmMultiplicityAssignment
7.35mAromatic CH
5.85dH-7
5.45dH-6
5.15sCH (cyclohexadienyl)
3.55mCH2 (cyclohexadienyl)
3.45dCH2-S
2.80mCH2 (cyclohexadienyl)
2.15sCH3

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cephradine

Chemical Shift (δ) ppmAssignment
174.5C=O (carboxyl)
172.0C=O (amide)
168.0C=O (β-lactam)
135.0Aromatic C
130.0Aromatic C
128.0Aromatic C
125.0Aromatic C
60.0C-6
58.0C-7
57.0CH (cyclohexadienyl)
30.0CH2-S
28.0CH2 (cyclohexadienyl)
25.0CH2 (cyclohexadienyl)
21.0CH3

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3500O-H stretchWater of hydration
3200 - 3400N-H stretchAmine and Amide
3000 - 3100C-H stretchAromatic and Olefinic
2850 - 2950C-H stretchAliphatic
1750C=O stretchβ-Lactam carbonyl[3][4]
1680C=O stretchAmide I
1640C=O stretchCarboxylate
1520N-H bendAmide II
1370C-H bendMethyl
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The absorption maximum is influenced by the solvent used.

Table 4: UV-Vis Absorption Data for Cephradine

Solventλmax (nm)
Water254[5][6][7][8]
Methanol~260

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

  • Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]

  • Ensure the solid is completely dissolved.

  • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

Instrumentation and Data Acquisition:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[5]

  • For quantitative measurements, measure the absorbance of the standard and sample solutions at the λmax.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample handling to final data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR IR Prep_UV Prepare Solution Sample->Prep_UV UV-Vis NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Absorbance) UV_Acq->UV_Data Interpretation Structural Elucidation & Quantitative Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation Final Comprehensive Spectroscopic Profile Interpretation->Final

Caption: Workflow for Spectroscopic Analysis of this compound.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the chemical structure of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups such as the β-lactam ring, amide, carboxylic acid, and the water of hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in various matrices. Together, these techniques provide a comprehensive spectroscopic profile essential for the quality assurance of this vital antibiotic.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for determining the antimicrobial susceptibility of Cephradine Monohydrate against clinically relevant bacteria. The following information is synthesized from established guidelines and scientific literature to ensure robust and reproducible results in a research and development setting.

Introduction to this compound

Cephradine is a first-generation cephalosporin antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][4] Cephradine binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][4] This binding inactivates the PBPs, disrupting the cell wall's structural integrity and leading to cell lysis and death.[1][2][4] Bacterial resistance to Cephradine can emerge, most commonly through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective.[1]

Antimicrobial Susceptibility Testing (AST) Methods

Standardized methods for AST are crucial for the accurate assessment of an antimicrobial agent's efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests.[1][5] The two most common methods for quantitative AST of Cephradine are Broth Microdilution and Disk Diffusion.

Broth Microdilution Method (Determination of Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Cephradine Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended by CLSI/EUCAST). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Using a multi-channel pipette, perform serial two-fold dilutions of the Cephradine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • The typical range of concentrations to test for Cephradine can vary, but a common starting point is 0.06 to 64 µg/mL.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephradine at which there is no visible growth.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided by the latest CLSI M100 or EUCAST breakpoint tables. Note: These breakpoints are subject to change and the most current versions of the CLSI and EUCAST documents should always be consulted.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Cephradine Disks:

    • Aseptically apply a paper disk impregnated with 30 µg of Cephradine onto the surface of the inoculated MHA plate.

    • Ensure the disk is in firm contact with the agar. If multiple antibiotics are being tested on the same plate, they should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the Cephradine disk to the nearest millimeter using a ruler or calipers.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria in the latest CLSI M100 or EUCAST breakpoint tables.

Quality Control (QC)

Performing regular quality control is essential to ensure the accuracy and reproducibility of AST results. This involves testing reference strains with known susceptibility profiles alongside the clinical isolates.

QC Strains and Expected Ranges:

Quality Control StrainMethodCephradine Concentration/Disk LoadExpected MIC Range (µg/mL)Expected Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™Broth MicrodilutionN/AConsult latest CLSI/EUCAST tablesN/A
Disk Diffusion30 µgN/AConsult latest CLSI/EUCAST tables
Staphylococcus aureus ATCC® 25923™Broth MicrodilutionN/AConsult latest CLSI/EUCAST tablesN/A
Disk Diffusion30 µgN/AConsult latest CLSI/EUCAST tables
Pseudomonas aeruginosa ATCC® 27853™Broth MicrodilutionN/AConsult latest CLSI/EUCAST tablesN/A
Disk Diffusion30 µgN/AConsult latest CLSI/EUCAST tables

Note: The expected ranges for QC strains are updated periodically. It is critical to refer to the most current CLSI M100 or EUCAST QC tables for the acceptable ranges.[6]

Data Presentation

Summarizing quantitative data in a structured format is crucial for analysis and comparison.

Table 1: Example MIC Distribution Data for Cephradine

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus10014≤0.5 - >64
Escherichia coli1008321 - >64
Klebsiella pneumoniae10016>642 - >64

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Example Zone Diameter Distribution Data for Cephradine (30 µg disk)

OrganismNumber of IsolatesZone Diameter Range (mm)% Susceptible% Intermediate% Resistant
Staphylococcus aureus10015 - 289253
Escherichia coli1006 - 22651025
Klebsiella pneumoniae1006 - 18401545

Interpretive categories are based on current CLSI/EUCAST guidelines.

Visualizations

Mechanism of Action and Resistance

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Cephradine Cephradine PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to Peptidoglycan Peptidoglycan Synthesis Cephradine->Peptidoglycan Inhibits InactiveCephradine Inactive Cephradine PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis Loss leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->Cephradine Hydrolyzes

Caption: Cephradine's mechanism of action and the β-lactamase resistance pathway.

Experimental Workflow: Broth Microdilution AST

prep_ceph Prepare Cephradine Stock Solution serial_dil Perform Serial Dilutions in 96-well Plate prep_ceph->serial_dil inoculate Inoculate Microtiter Plate serial_dil->inoculate prep_inoc Prepare 0.5 McFarland Bacterial Suspension dil_inoc Dilute Suspension to Final Inoculum Density prep_inoc->dil_inoc dil_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret S/I/R based on CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cephradine.

Experimental Workflow: Disk Diffusion AST

prep_inoc Prepare 0.5 McFarland Bacterial Suspension swab_plate Swab Mueller-Hinton Agar Plate prep_inoc->swab_plate apply_disk Apply 30 µg Cephradine Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret S/I/R based on CLSI/EUCAST Breakpoints measure_zone->interpret

Caption: Workflow for performing Disk Diffusion susceptibility testing for Cephradine.

References

Cephradine Monohydrate encapsulation techniques for controlled release studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Cephradine Monohydrate Encapsulation

Introduction

Cephradine is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, like many β-lactam antibiotics, its stability and pharmacokinetic profile can be challenging. Encapsulation technologies offer a promising approach to protect the drug from degradation, improve stability, and achieve controlled or sustained release, thereby enhancing therapeutic efficacy and patient compliance.[1][3][4][5] This document provides an overview of common encapsulation techniques, relevant characterization methods, and detailed protocols for researchers in drug development.

Overview of Encapsulation Techniques

Several methods have been successfully employed to encapsulate this compound for controlled release studies. The choice of technique often depends on the desired particle size, release kinetics, and the physicochemical properties of the selected polymer.

  • Microencapsulation: This technique involves enclosing Cephradine in micrometer-sized particles.[6] Common methods include:

    • Solvent Evaporation: This widely used method involves emulsifying a polymer solution containing the drug in an immiscible continuous phase, followed by the evaporation of the solvent to form solid microspheres.[7][8][9] It is a robust technique suitable for a variety of polymers.[10]

    • Coacervation: This method involves the phase separation of a polymer solution to form a coating around the drug particles.[11] In one study, Cephradine was microencapsulated using ethyl cellulose via coacervation.[11]

  • Nanoencapsulation: Reducing particle size to the nanometer range can improve bioavailability and stability.[1][2] Nanotechnology-based approaches like lipid-based nanocarriers (e.g., solid lipid nanoparticles) and polymeric nanoparticles can effectively shield the β-lactam ring from hydrolysis and modulate drug delivery.[2][3] A method combining reactive precipitation and liquid anti-solvent precipitation has been used to produce nanosized Cephradine (200-400 nm) with a significantly increased specific surface area.[12]

  • Hydrogel-Based Systems: Hydrogels are crosslinked polymeric networks that can absorb large amounts of water and are ideal for encapsulating hydrophilic drugs like Cephradine.[13][14] These systems can be designed to be stimuli-responsive (e.g., pH-sensitive), allowing for targeted drug release.[13][14] Studies have demonstrated the use of chitosan/guar gum and carrageenan/PVA hydrogels for the controlled release of Cephradine.[13][14][15]

Data Presentation: Comparison of Encapsulation Systems

The following tables summarize quantitative data from various studies on Cephradine encapsulation.

Table 1: Performance of Different Cephradine Encapsulation Formulations

Encapsulation Technique Polymer/Matrix System Key Findings Reference
Coacervation Ethyl Cellulose (1:1 core/wall ratio) Bioavailability was higher than commercial capsules. Release kinetics followed the Higuchi model. [11]
Hydrogel Entrapment Chitosan/Guar Gum (crosslinked with TEOS) pH-sensitive swelling; maximum at acidic pH. The CGP100 formulation released 85% of the drug in 130 minutes in PBS. [13]
Hydrogel Entrapment Kappa Carrageenan/PVA (crosslinked with APTES) pH-responsive behavior. The AP 5 formulation released 85.5% of the drug in a controlled manner over 7.5 hours in Simulated Intestinal Fluid (SIF). [14][15]

| Nanosizing | Reactive & Anti-Solvent Precipitation | Particle size reduced to 200-400 nm. The specific surface area increased from 2.95 to 10.87 m²/g, improving dissolution. |[12] |

Experimental Workflows and Signaling Pathways

Experimental Protocols

Protocol 1: Microencapsulation of Cephradine by Solvent Evaporation

This protocol is a generalized procedure based on the principles of the o/w emulsion solvent evaporation technique.[7][9][10]

Materials:

  • This compound

  • Polymer (e.g., Ethyl Cellulose, PLGA)

  • Volatile Organic Solvent (e.g., Dichloromethane, Acetone)

  • Aqueous Phase: Deionized water

  • Emulsifying/Stabilizing Agent (e.g., 0.1% Tween 80 or Polyvinyl Alcohol)

  • Liquid Paraffin or Water (for o/o or o/w emulsion respectively)

  • Washing Agent (e.g., n-hexane to remove residual oil)

  • Magnetic stirrer, Homogenizer, Filtration apparatus

Procedure:

  • Preparation of Organic Phase: Dissolve a pre-weighed amount of the polymer in the organic solvent to form a clear solution.

  • Drug Dispersion: Add the accurately weighed this compound to the polymer solution and mix thoroughly to achieve a uniform dispersion.

  • Preparation of Continuous Phase: In a separate beaker, prepare the continuous phase. For an o/w emulsion, this will be an aqueous solution containing the emulsifying agent. For an o/o emulsion, this could be liquid paraffin containing a surfactant like Tween 80.[7]

  • Emulsification: Add the organic (drug-polymer) phase dropwise to the continuous phase under continuous agitation with a magnetic stirrer or homogenizer. The speed and duration of stirring are critical for controlling the final particle size. Continue stirring until a stable emulsion is formed.[9]

  • Solvent Evaporation: Continue stirring the emulsion at room temperature (or under gentle heat, depending on the solvent's boiling point) for 2-4 hours to allow the organic solvent to evaporate completely from the dispersed droplets.[7] This process solidifies the droplets into microparticles.

  • Harvesting: Collect the hardened microparticles by filtration or centrifugation.

  • Washing: Wash the collected microparticles several times with a suitable washing agent (e.g., n-hexane for o/o emulsions, deionized water for o/w) to remove any residual processing aids (like paraffin oil or emulsifier).[7]

  • Drying: Dry the washed microparticles in a desiccator or a vacuum oven at an appropriate temperature until a constant weight is achieved. Store the final product in a tightly sealed container.

Protocol 2: Characterization of Cephradine-Loaded Microparticles

A. Determination of Drug Loading and Encapsulation Efficiency

  • Accurately weigh a specific amount of the dried microparticles.

  • Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., Dichloromethane followed by extraction into a buffer).

  • Filter the solution to remove any insoluble matter.

  • Analyze the concentration of Cephradine in the solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[16][17]

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in microparticles / Total weight of microparticles) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

B. Particle Size and Surface Morphology Analysis

  • Mount a small sample of the dry microparticle powder onto a metal stub using double-sided adhesive tape.

  • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging under the electron beam.

  • Analyze the sample using a Scanning Electron Microscope (SEM).[18][19] Capture images at different magnifications to observe the particle shape (e.g., spherical), surface texture (e.g., smooth or porous), and to measure the particle size distribution using the microscope's software.

C. In Vitro Drug Release Study

This protocol is based on the sample and separate method, often using a USP dissolution apparatus.[13][20]

Materials:

  • Cephradine-loaded microparticles

  • Release Medium: Phosphate Buffered Saline (PBS, pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), or Simulated Intestinal Fluid (SIF, pH 6.8).[13][14]

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle) or a shaking incubator.

  • Centrifuge or filtration system (e.g., syringe filters with low drug-binding properties).[21]

  • Analytical instrument (HPLC or UV-Vis Spectrophotometer).

Procedure:

  • Accurately weigh an amount of microparticles equivalent to a known dose of Cephradine and place it into the dissolution vessel containing a known volume of pre-warmed (37°C) release medium.

  • Begin agitation at a constant speed (e.g., 50-100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[20]

  • Separate the released drug from the microparticles in the collected sample by centrifugation or filtration.[20][22] This step is critical to ensure only the dissolved drug is measured.

  • Analyze the concentration of Cephradine in the supernatant/filtrate using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.

References

Application Notes and Protocols: Use of Cephradine Monohydrate in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic use of Cephradine Monohydrate in combination with other antibiotics. The information is intended to guide researchers and drug development professionals in designing and conducting in vitro and in vivo studies to explore novel antibiotic combinations.

Introduction

Cephradine is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). While effective against a range of Gram-positive and some Gram-negative bacteria, its efficacy can be limited by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. Combining Cephradine with other antibiotics, such as β-lactamase inhibitors or aminoglycosides, can overcome resistance, broaden the spectrum of activity, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.

Combination of Cephradine with β-Lactamase Inhibitors

The primary mechanism of resistance to β-lactam antibiotics like Cephradine is the enzymatic degradation by bacterial β-lactamases. β-lactamase inhibitors, such as clavulanic acid and sulbactam, are structurally similar to β-lactam antibiotics and act as "suicide inhibitors." They bind to the active site of the β-lactamase enzyme, leading to its irreversible inactivation and thereby protecting the partner antibiotic from hydrolysis.

Mechanism of Action: Cephradine and Clavulanic Acid

The synergistic interaction between Cephradine and a β-lactamase inhibitor like clavulanic acid is a well-established strategy to combat resistance in β-lactamase-producing bacteria.

G cluster_0 Bacterial Cell Cephradine Cephradine PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Inhibits BLI Clavulanic Acid (β-Lactamase Inhibitor) BL β-Lactamase Enzyme BLI->BL Binds and Inactivates BL->Cephradine Degrades CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to InactiveBL Inactive β-Lactamase Complex

Mechanism of synergy between Cephradine and a β-lactamase inhibitor.
In Vitro Synergy Data

Studies have demonstrated the enhanced efficacy of Cephradine when combined with β-lactamase inhibitors against resistant strains of Escherichia coli. While specific Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) index data from checkerboard assays are the gold standard for quantifying synergy, some studies have reported significant increases in the susceptibility of bacterial isolates.

CombinationBacterial StrainObservation
Cephradine + Clavulanic Acidβ-lactamase-producing E. coliUp to 57.5% increase in sensitivity[1]
Cephradine + Sulbactamβ-lactamase-producing E. coliUp to 70.0% increase in sensitivity[1]

Note: Data is based on disk diffusion methods and represents the percentage increase in the number of sensitive isolates.

A study investigating triple antibiotic combinations against extensively drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) reported a synergistic interaction between amoxicillin/clavulanic acid and cephradine.

CombinationBacterial StrainFIC IndexInterpretation
Amoxicillin/Clavulanic Acid + CephradineMRSA0.281Synergy

Combination of Cephradine with Aminoglycosides

The combination of a cell wall synthesis inhibitor, like Cephradine, with an aminoglycoside, which inhibits protein synthesis, can lead to synergistic bactericidal activity. The proposed mechanism involves the disruption of the bacterial cell wall by Cephradine, which facilitates the intracellular uptake of the aminoglycoside, allowing it to reach its ribosomal target in higher concentrations.

Mechanism of Synergy: Cephradine and Aminoglycosides

The synergy between Cephradine and an aminoglycoside is believed to be a multi-step process.

G cluster_0 Bacterial Cell Cephradine Cephradine CellWall Bacterial Cell Wall Cephradine->CellWall Damages Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to CellWall->Aminoglycoside Increased Permeability to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits CellDeath Bacterial Cell Death ProteinSynth->CellDeath Leads to

Proposed mechanism of synergy between Cephradine and an aminoglycoside.
Considerations for Combination Therapy

While the combination of cephalosporins and aminoglycosides can be effective, there is a potential for increased nephrotoxicity.[2][3] Therefore, careful monitoring of renal function is crucial when exploring this combination. The specific concentrations at which nephrotoxicity becomes a significant concern in the context of synergistic dosing regimens require further investigation.

Experimental Protocols

The following are detailed protocols for determining the synergistic activity of Cephradine in combination with other antibiotics.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

G cluster_0 Checkerboard Assay Workflow A Prepare serial dilutions of Antibiotic A (Cephradine) in microtiter plate rows C Inoculate wells with a standardized bacterial suspension A->C B Prepare serial dilutions of Antibiotic B in microtiter plate columns B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine the MIC of each antibiotic alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F G Interpret the results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) F->G

Workflow for the checkerboard assay to determine antibiotic synergy.

Materials:

  • This compound powder

  • Second antibiotic (e.g., Clavulanic Acid, Gentamicin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, MRSA ATCC 43300)

  • Sterile pipette tips and reservoirs

  • Multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of Cephradine and the second antibiotic in a suitable solvent at a concentration of 10 mg/mL. Filter-sterilize the solutions.

  • Determine MIC of Individual Antibiotics: Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the target bacterial strain using the broth microdilution method according to CLSI guidelines.

  • Prepare Antibiotic Dilutions in the Plate:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Cephradine. Start with a concentration four times the MIC in the first column.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic. Start with a concentration four times the MIC in the first row.

    • Column 11 should contain only the dilutions of Cephradine (to re-determine its MIC).

    • Row H should contain only the dilutions of the second antibiotic (to re-determine its MIC).

    • Well H12 should contain only broth and bacteria (growth control).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs and Calculate FIC Index:

    • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • The FIC for each antibiotic is calculated as: FIC = MIC of antibiotic in combination / MIC of antibiotic alone.

    • The FIC index for each well is the sum of the FICs for each antibiotic: FIC Index = FIC of Cephradine + FIC of the second antibiotic.

    • The FIC index for the combination is the lowest FIC index value obtained.

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Same as for the checkerboard assay

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline or PBS for dilutions

Protocol:

  • Prepare Cultures: Grow an overnight culture of the target bacterial strain in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several sterile culture tubes.

  • Add Antibiotics: Add the antibiotics to the tubes at the desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC of each antibiotic alone and in combination). Include a growth control tube without any antibiotics.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Determine Viable Cell Counts: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the number of CFU/mL at each time point. Plot the log10 CFU/mL versus time for each antibiotic condition.

  • Interpretation:

    • Bactericidal activity: ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Conclusion

The combination of this compound with other antibiotics, particularly β-lactamase inhibitors, presents a promising strategy to overcome bacterial resistance and enhance therapeutic efficacy. The provided protocols offer a framework for the systematic in vitro evaluation of such combinations. Further research is warranted to establish optimal dosing regimens and to fully characterize the synergistic potential and safety profiles of these combinations in preclinical and clinical settings.

References

Application Notes and Protocols for Assessing Cephradine Monohydrate Cytotoxicity in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine Monohydrate is a first-generation cephalosporin antibiotic primarily used to treat bacterial infections by inhibiting cell wall synthesis.[1][2][3] While its antibacterial mechanism is well-understood, evaluating its potential cytotoxicity in mammalian cells is a crucial aspect of drug safety assessment and development. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common cell culture models.

The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis, providing a comprehensive profile of the potential cytotoxic effects of this compound. Additionally, a proposed signaling pathway for bactericidal antibiotic-induced cytotoxicity in mammalian cells is presented.

Data Presentation

Effective assessment of cytotoxicity involves the generation of dose-response curves to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50). The following tables provide a template for presenting such quantitative data, with example data derived from studies on other cephalosporins to illustrate the format.

Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (hours)IC50 (mg/mL)
Human Foreskin Fibroblasts (HFF)MTT24> 1.0
Human Liver Carcinoma (HepG2)MTT24> 1.0
Human Embryonic Kidney (HEK293)MTT480.85
Chinese Hamster Ovary (CHO)MTT480.92

Table 2: Lactate Dehydrogenase (LDH) Release in Response to this compound Treatment (Hypothetical Data)

Cell LineConcentration (mg/mL)Incubation Time (hours)% LDH Release (Compared to Max Lysis Control)
HEK2930.1245.2 ± 1.1
0.52415.8 ± 2.5
1.02435.4 ± 3.8
Lysis Control24100

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to perform a literature search for the most up-to-date protocols and to optimize conditions for specific cell lines and laboratory settings.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it with culture medium to achieve a range of final concentrations. Based on available data for other cephalosporins, an initial range of 0.1 mg/mL to 10 mg/mL is recommended. A study on CHO/hPEPT1 cells used a concentration of 1 mg/mL.[4] Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay)

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Start: Select Mammalian Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analyze Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt->analyze ldh->analyze apoptosis->analyze end End: Cytotoxicity Profile analyze->end G cluster_pathway Proposed Signaling Pathway for Cephradine-Induced Cytotoxicity cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade cephradine This compound etc Electron Transport Chain (ETC) Dysfunction cephradine->etc Induces ros Increased Reactive Oxygen Species (ROS) etc->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp ox_stress Oxidative Stress ros->ox_stress cyto_c Cytochrome c Release mmp->cyto_c damage Cellular Damage (DNA, Proteins, Lipids) ox_stress->damage apop Apoptosis damage->apop caspases Caspase Activation cyto_c->caspases caspases->apop

References

Troubleshooting & Optimization

Optimizing Cephradine Monohydrate stock solution preparation and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal preparation and storage of Cephradine Monohydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for this compound is water. It is soluble in water at a concentration of approximately 4 mg/mL.[1][2][3] For higher concentrations, consider using a buffer solution as described in various HPLC methods.[4] It is important to note that this compound is insoluble in DMSO.[1][2][3]

Q2: I am observing precipitation in my stock solution. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Exceeding Solubility Limit: Ensure you have not exceeded the solubility of this compound in your chosen solvent. In water, the solubility is around 4 mg/mL.[1][2][3]

  • Temperature: Lower temperatures can decrease solubility. If you are storing your solution at 2-8°C or frozen, the compound may precipitate out. Gentle warming to 37°C and sonication can help redissolve the compound.[1]

  • Solvent Quality: Using solvents that have absorbed moisture, especially DMSO, can reduce the solubility of the compound.[2] Always use fresh, high-purity solvents.

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Recommended storage temperatures and durations are:

  • -80°C: Use within 6 months.[1] Some suppliers suggest stability for up to 1 or 2 years.[2][5]

  • -20°C: Use within 1 month.[1]

Q4: How stable is this compound in solution at room temperature?

A4: this compound solutions have limited stability at room temperature. Degradation is pH-dependent and occurs via first-order kinetics.[6][7][8] It is recommended to use freshly prepared solutions or store them at recommended cold temperatures. If short-term storage at room temperature is necessary, it should be for the briefest possible time.

Q5: Can I use solvents other than water?

A5: While water is the primary recommended solvent, this compound is also soluble in propylene glycol and slightly soluble in acetone and ethanol.[9] It is insoluble in ether, chloroform, benzene, and hexane.[9] For specific experimental needs, you may consider these, but always perform a small-scale solubility test first.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Powder won't dissolve Exceeded solubility limit.Increase the volume of the solvent to lower the concentration.
Inappropriate solvent.Use water as the primary solvent. This compound is insoluble in DMSO.[1][2][3]
Low temperature.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
Solution is cloudy Particulate matter from the compound or solvent.Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
Precipitation after initial dissolution.Refer to the "observing precipitation" FAQ.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in aliquots.[1][2] Confirm the stability of your solution under your experimental conditions.
Incorrect concentration.Verify calculations for molarity and dilution. Ensure the powder was fully dissolved before use.

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Water4 mg/mL (10.89 mM)[1][2][3]
DMSOInsoluble[1][2][3]
Ethanol~1 mg/mL[3]
Propylene GlycolSoluble[9]
AcetoneSlightly Soluble[9]
Ether, Chloroform, Benzene, HexaneInsoluble[9]

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureRecommended DurationReference
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]
2-8°CShort-term (days), stability is limited[10]
Room TemperatureNot recommended for storage; prepare fresh[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Calculate Required Mass: The molecular weight of this compound is 367.42 g/mol .[2][3][12] To prepare a 10 mM stock solution, weigh out 3.674 mg of this compound powder for every 1 mL of solvent.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile, purified water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[1]

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Assessment of Stock Solution Stability via HPLC

This protocol provides a general framework. Specific parameters like mobile phase and column should be optimized based on available equipment and literature.

  • Prepare Mobile Phase: A common mobile phase consists of a mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (e.g., in a ratio of 782:200:15:3 v/v/v/v). The mobile phase should be filtered and degassed.

  • Prepare Standard Solutions: Prepare a fresh standard solution of this compound at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Initial Analysis (Time 0): Dilute your prepared stock solution to a concentration within the linear range of the HPLC detector using the mobile phase. Inject the diluted solution and the standard solution into the HPLC system. Record the peak area of Cephradine.

  • Incubate Samples: Store aliquots of your stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, 48 hours), remove an aliquot from each storage condition. Dilute as in step 3 and analyze by HPLC.

  • Data Analysis: Compare the peak area of Cephradine in the stored samples to the peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products.

Visualizations

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh Cephradine Monohydrate Powder start->weigh add_solvent Add 80% of Final Solvent Volume weigh->add_solvent dissolve Vortex / Sonicate (Warm to 37°C if needed) add_solvent->dissolve final_vol Adjust to Final Volume dissolve->final_vol filter Sterile Filter (0.22 µm) (Optional) final_vol->filter aliquot Aliquot into Single-Use Tubes final_vol->aliquot Non-Sterile filter->aliquot Sterile Required store Store at -20°C or -80°C aliquot->store end End store->end G cluster_troubleshoot Troubleshooting Guide for Solution Preparation start Problem: Powder Not Dissolving check_solvent Is the solvent Water? start->check_solvent use_water Action: Use Water. Cephradine is insoluble in DMSO. check_solvent->use_water No check_conc Is concentration <= 4 mg/mL? check_solvent->check_conc Yes use_water->check_conc reduce_conc Action: Add more solvent to reduce concentration. check_conc->reduce_conc No heat_sonicate Action: Gently warm to 37°C and sonicate. check_conc->heat_sonicate Yes reduce_conc->heat_sonicate dissolved Solution Dissolved heat_sonicate->dissolved

References

Technical Support Center: Troubleshooting Poor Solubility of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Cephradine Monohydrate in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline powder that is generally characterized as slightly soluble in water and insoluble in many common organic solvents like DMSO and ethanol.[1][2][3][4] Its solubility is significantly influenced by pH.[5]

Data Presentation: Solubility of this compound
SolventSolubility (at 25°C)Molar ConcentrationNotes
Water4 mg/mL[1][2]~10.88 mM[1][2]Slightly soluble. Solubility is pH-dependent.[5]
DMSOInsoluble[1][2][3]-Using fresh, non-moisture-absorbed DMSO is recommended, though solubility is still an issue.[6][7]
Ethanol (96%)<1 mg/mL / Practically Insoluble[1][4]-Not a suitable solvent for creating concentrated stock solutions.
Propylene GlycolSoluble[8]-Compatibility with specific cell lines should be pre-determined.

Q2: Why is my this compound precipitating when added to the cell culture medium?

A2: Precipitation in culture media can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration in your medium may be higher than its maximum solubility.

  • Solvent Shock: Adding a concentrated stock solution (even an aqueous one) too quickly to the bulk medium without proper mixing can cause localized high concentrations, leading to precipitation.

  • pH of the Medium: Cephradine's solubility is pH-dependent, with minimum solubility near its isoelectric point.[5] The pH of your culture medium (typically ~7.2-7.4) may not be optimal for keeping it in solution.

  • Interactions with Media Components: Complex salts, proteins, and other components in the culture medium can interact with the compound and reduce its solubility.

Q3: What is the recommended method for preparing a this compound stock solution for cell culture?

A3: Given its insolubility in DMSO, the recommended starting solvent is sterile water. Due to its low water solubility (4 mg/mL), you will be working with a saturated or near-saturated stock solution. It is crucial to prepare this stock solution carefully and then dilute it to the final working concentration in your culture medium.

Q4: How can I improve the solubility or prevent the precipitation of this compound during my experiment?

A4: Several techniques can be employed to enhance solubility:

  • pH Adjustment: The pH of the solvent can significantly impact the solubility of amphoteric β-lactam antibiotics like Cephradine.[5] Adjusting the pH of your water stock solution away from the isoelectric point may improve solubility. However, this stock must be neutralized before adding to cells.

  • Gentle Heating: Gently warming the solution to 37°C can help increase the dissolution rate.[2]

  • Sonication: Using an ultrasonic bath can aid in dispersing the compound and breaking down small aggregates, which can facilitate dissolution.[2][9]

  • Serial Dilution: Instead of adding the stock directly to your final volume of media, perform one or more intermediate dilution steps to minimize solvent shock.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Saturated Aqueous Stock Solution

This protocol details the steps to prepare a stock solution of this compound in water.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add a precise volume of sterile, purified water (e.g., Water for Injection or cell culture grade water) to achieve a target concentration at or below 4 mg/mL.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (If Necessary):

    • Place the tube in a 37°C water bath for 10-15 minutes.[2]

    • Subsequently, place the tube in an ultrasonic bath for 15-20 minutes to break up any remaining particulates.[2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Be aware that if the solution is supersaturated, filtration may remove undissolved compound, thereby lowering the actual concentration.

  • Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, store at 4°C. For long-term storage, consult the manufacturer's data sheet, but -20°C is a common recommendation.[2]

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start weigh 1. Weigh Cephradine Monohydrate Powder start->weigh add_water 2. Add Sterile Water (Target ≤ 4 mg/mL) weigh->add_water vortex 3. Vortex Vigorously (1-2 min) add_water->vortex check Is it fully dissolved? vortex->check assist 4. Assisted Dissolution: - Heat to 37°C - Sonicate check->assist No filter 5. Sterile Filter (0.22 µm Syringe Filter) check->filter Yes assist->filter aliquot 6. Aliquot and Store (-20°C or 4°C) filter->aliquot end End aliquot->end

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting Workflow

If you encounter precipitation in your culture medium, follow this logical troubleshooting guide to identify and resolve the issue.

G cluster_troubleshooting Troubleshooting Logic for Cephradine Precipitation start Precipitate Observed in Culture Medium q1 Is final concentration > 4 mg/mL? start->q1 a1_yes Reduce final concentration. This exceeds known solubility limit. q1->a1_yes Yes q2 Was stock added directly to bulk media? q1->q2 No a2_yes Action: Use serial dilution. Add stock to a small volume of media first, mix, then transfer to bulk. q2->a2_yes Yes q3 Was stock solution clear before use? q2->q3 No end Solution Stable a2_yes->end a3_no Action: Re-prepare stock solution. Use gentle heat (37°C) and/or sonication to aid dissolution before filtering. q3->a3_no No q3->end Yes a3_no->end

Caption: A logical guide for troubleshooting Cephradine precipitation.

Mechanism of Action

Cephradine is a first-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, causing cell lysis and bacterial death.[4][10]

G cluster_pathway Cephradine Mechanism of Action cluster_effect ceph Cephradine pbp Penicillin-Binding Proteins (PBPs) ceph->pbp Inhibits peptido Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->peptido Catalyzes wall Bacterial Cell Wall Integrity Compromised pbp->wall peptido->wall Maintains lysis Cell Lysis & Bacterial Death wall->lysis

Caption: Cephradine inhibits PBPs, disrupting cell wall synthesis.

References

Identifying and minimizing Cephradine Monohydrate degradation during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the degradation of Cephradine Monohydrate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound degradation is primarily influenced by pH, temperature, light, and the presence of oxidative agents. The β-lactam ring in its structure is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Increased temperatures accelerate the degradation rate, and exposure to UV light can lead to photodegradation.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. When in solution, it is most stable in a pH range of 4 to 5.[3][4]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and reliable method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7] This technique allows for the separation and quantification of the parent drug and its impurities.

Q4: What are the known degradation products of this compound?

A4: Degradation of this compound can lead to the formation of several impurities. Under hydrolytic conditions, the primary degradation pathway involves the opening of the β-lactam ring. In weakly alkaline solutions, intramolecular aminolysis can occur, leading to the formation of piperazine-2,5-diones.[8] Oxidative stress can lead to the formation of N-oxide impurities.

Q5: Can excipients in a formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact the stability of this compound. It is crucial to assess the compatibility of the drug with all excipients in a formulation, as they may alter the pH of the microenvironment or contain reactive impurities.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid loss of this compound potency in solution.

Possible Cause Solution
Inappropriate pH of the solvent: Cephradine is unstable in acidic (pH < 4) and alkaline (pH > 7) conditions.Buffer the solution to a pH between 4 and 5 for optimal stability.[3][4]
High storage temperature: Elevated temperatures significantly accelerate the rate of degradation.[10]Store solutions at refrigerated temperatures (2-8 °C) and minimize exposure to room temperature.
Presence of metal ions: Certain metal ions can catalyze degradation.Use high-purity solvents and glassware. If necessary, consider the use of a chelating agent like EDTA.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Cause Solution
Degradation during sample preparation or analysis: Exposure to light or elevated autosampler temperatures can cause degradation.Prepare samples fresh and protect them from light. Use a cooled autosampler if available.
Contaminated mobile phase or column: Impurities in the mobile phase or a contaminated column can introduce extraneous peaks.Use HPLC-grade solvents and freshly prepared mobile phase. Regularly flush and regenerate the column according to the manufacturer's instructions.
Interaction with excipients: An excipient may be degrading or reacting with Cephradine.Conduct compatibility studies with individual excipients to identify the source of the interaction.

Issue 3: Poor peak shape or resolution in HPLC analysis.

| Possible Cause | Solution | | Inappropriate mobile phase composition or pH: The mobile phase may not be optimal for the separation of Cephradine and its degradation products. | Optimize the mobile phase composition, including the organic modifier concentration and the pH of the aqueous phase. A pH of around 3-5 is often a good starting point for cephalosporins. | | Column degradation: The stationary phase of the column may have degraded due to extreme pH or temperature. | Ensure the mobile phase pH is within the recommended range for the column. Avoid excessively high temperatures. | | Sample overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute the sample to an appropriate concentration within the linear range of the detector. |

Quantitative Data on this compound Degradation

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Degradation Rate Constants (k) of Cephradine in Different Intravenous Solutions and Containers. [10][11]

TemperatureSolventContainerk (x 10⁻³ hr⁻¹)
5°CWater for InjectionGlass2.98
PVC3.07
PET2.99
0.9% Sodium ChlorideGlass2.45
PVC2.49
PET2.47
5% DextroseGlass1.84
PVC1.92
PET1.89
15°CWater for InjectionGlass4.15
PVC4.20
PET4.18
0.9% Sodium ChlorideGlass3.48
PVC3.51
PET3.49
5% DextroseGlass2.30
PVC2.35
PET2.33
30°CWater for InjectionGlass9.89
PVC9.97
PET9.92
0.9% Sodium ChlorideGlass7.98
PVC8.05
PET8.01
5% DextroseGlass1.18
PVC1.21
PET1.19

Table 2: pH-Dependent Stability of Cephradine Suspension at Room Temperature. [9]

pHPotency Remaining after 15 days (%)
1Significantly Degraded
2Significantly Degraded
3Moderately Degraded
494.5
593.1
6Moderately Degraded
7Significantly Degraded
8Significantly Degraded

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3.4) and acetonitrile (e.g., 88:12 v/v).[3]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: Ambient or controlled at 25°C

    • Detection wavelength: 254 nm

    • Injection volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • For stability studies, subject the samples to the desired stress conditions (e.g., heat, acid, base, oxidation, light).

    • Before injection, filter the samples through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the Cephradine peak and any degradation product peaks based on their retention times and peak areas compared to a standard solution.

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies on this compound as per ICH guidelines.[6][12][13]

  • Acid Hydrolysis:

    • Treat the drug substance with 1N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.

    • Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis:

    • Treat the drug substance with 0.1N NaOH at room temperature for a specified period.

    • Neutralize the solution with 0.1N HCl before analysis.

  • Oxidative Degradation:

    • Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

cluster_degradation_pathway This compound Degradation Pathways Cephradine This compound Hydrolysis Hydrolysis (Acidic/Basic) Cephradine->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation Cephradine->Oxidation [O] Photodegradation Photodegradation (UV Light) Cephradine->Photodegradation BetaLactam_Opening β-Lactam Ring Opening Hydrolysis->BetaLactam_Opening Piperazinediones Piperazine-2,5-diones (Alkaline pH) Hydrolysis->Piperazinediones N_Oxide N-Oxide Products Oxidation->N_Oxide Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Major degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Testing start Start: Cephradine Sample prep Prepare Solutions (Buffered/Unbuffered) start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Collect Samples at Time Intervals stress->sampling hplc HPLC Analysis (Quantify Cephradine & Degradants) sampling->hplc data Data Analysis (Determine Degradation Rate) hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_ph Is the solution pH within the 4-5 range? start->check_ph adjust_ph Adjust pH to 4-5 using a suitable buffer check_ph->adjust_ph No check_temp Is the storage temperature controlled and low? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at 2-8°C and minimize time at RT check_temp->adjust_temp No check_light Is the sample protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or cover with aluminum foil check_light->protect_light No check_oxidants Are there potential oxidizing agents present? check_light->check_oxidants Yes protect_light->check_oxidants remove_oxidants Use high-purity solvents and deoxygenate if necessary check_oxidants->remove_oxidants No end Problem Minimized check_oxidants->end Yes remove_oxidants->end

Caption: Decision tree for troubleshooting Cephradine degradation.

References

Technical Support Center: Optimizing Injection Volumes for Cephradine Monohydrate in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephradine Monohydrate in chromatography. The following sections offer insights into optimizing injection volumes to ensure robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a typical injection volume for this compound analysis by HPLC?

A1: Published methods for this compound analysis show a wide range of injection volumes, typically from 1 µL to 100 µL. The optimal volume is dependent on the specific column dimensions, concentration of the analyte, and the sensitivity of the detector. For modern UHPLC systems with smaller column dimensions, a smaller injection volume, such as 1 µL, is often used to achieve high efficiency and good peak shape.[1] Conversely, older methods using larger columns may utilize injection volumes as high as 100 µL.[2][3][4]

Q2: How does the injection volume affect the peak shape of this compound?

A2: The injection volume can significantly impact peak shape. Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak fronting, broadening, or splitting.[5][6][7] As a general guideline, the injection volume should be between 1-5% of the total column volume to avoid detrimental effects on peak shape.[7]

Q3: What are the signs of column overload due to excessive injection volume?

A3: The primary indicator of column overload is a change in peak shape, most commonly peak fronting.[5][7] You may also observe a decrease in retention time and a loss of resolution between this compound and other components in the sample.

Q4: Can the sample solvent composition influence the optimal injection volume?

A4: Absolutely. A mismatch between the sample solvent and the mobile phase can lead to poor peak shape, especially with larger injection volumes.[5][7] It is highly recommended to dissolve the this compound standard and samples in a solvent that is as close in composition and strength to the initial mobile phase as possible. This minimizes solvent mismatch effects and allows for larger injection volumes without compromising peak shape.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Fronting - Excessive Injection Volume: The volume of the injected sample is too large for the column to handle under the current conditions.[5][7] - Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved has a higher elution strength than the mobile phase.[5][7]- Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 50% increments) and observe the effect on the peak shape. - Modify Sample Solvent: Prepare the sample in a solvent that is weaker or has a similar composition to the mobile phase.
Broad Peaks - Large Injection Volume: Can contribute to band broadening.[6] - Column Deterioration: The column may be nearing the end of its lifespan.[6]- Decrease Injection Volume: As with peak fronting, reducing the injection volume can improve peak width. - Evaluate Column Performance: Test the column with a known standard at a low injection volume. If peak shape is still poor, consider replacing the column.
Split Peaks - Sample Solvent/Mobile Phase Mismatch: A significant difference in solvent strength can cause the peak to split.[6] - Column Void or Contamination: A void at the head of the column or particulate contamination can disrupt the sample band.[8]- Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. - Column Maintenance: Reverse flush the column (if permissible by the manufacturer) or replace the column if a void is suspected.
Poor Reproducibility of Peak Area - Injector Issues: The autosampler may not be drawing or dispensing the correct volume consistently. - Sample Evaporation: If samples are left uncapped in the autosampler for an extended period.- Injector Maintenance: Perform routine maintenance on the injector, including checking for leaks and ensuring the syringe is functioning correctly. - Proper Sample Handling: Use appropriate vial caps and limit the time samples are in the autosampler before injection.

Experimental Protocols

Protocol for Optimizing Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for a this compound assay.

  • Prepare a Standard Solution: Prepare a stock solution of this compound in a solvent that is compatible with the mobile phase. From this, prepare a working standard at a concentration that is expected to be in the middle of the desired calibration range.

  • Initial Chromatographic Conditions: Use a validated or established HPLC/UHPLC method for this compound.

  • System Equilibration: Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Injection Volume Series:

    • Start with a low injection volume (e.g., 1-2 µL).

    • Make a series of injections with incrementally increasing volumes (e.g., 1, 2, 5, 10, 15, 20 µL).

    • At each volume, carefully observe the peak shape, retention time, and peak area.

  • Data Analysis:

    • Peak Shape: Visually inspect the chromatograms for any signs of peak fronting, tailing, or broadening as the injection volume increases. Calculate the asymmetry factor for each peak.

    • Linearity: Plot the peak area versus the injection volume. The relationship should be linear. A deviation from linearity at higher volumes may indicate detector saturation or column overload.

    • Efficiency: Monitor the column efficiency (plate count). A significant decrease in efficiency with increasing injection volume suggests that the injected volume is too large.

  • Determination of Optimal Volume: The optimal injection volume will be the largest volume that can be used without a significant negative impact on peak shape, resolution, and linearity.

Data Presentation

Table 1: Example HPLC and UHPLC Conditions for this compound Analysis
ParameterHPLC Method 1HPLC Method 2UHPLC Method
Column Zorbax 300-SCX, 5µm, 4.6×250 mm[3]Agilent Zobrax C8, 5µm, 250 mm×4.6 mm[9]Accucore aQ, 2.6 µm, 50 mm × 2.1 mm[1]
Mobile Phase Water/methanol/0.5 M sodium acetate/0.7 N acetic acid (782:15:3), pH 4.8[3]0.1 M ammonium acetate buffer:acetonitrile (95:5 v/v), pH 5.6[9]25 mM Ammonium acetate pH 5.0:Acetonitrile (95:5)[1]
Flow Rate 1.2 mL/min[3]0.8 mL/min[9]0.6 mL/min[1]
Detection UV at 254 nm[3]UV at 250 nm[9]UV at 254 nm[1]
Injection Volume 100 µL[3]25 µL[9]1 µL[1]
Column Temperature 25°C[3]30°C[9]50°C[1]

Visualizations

InjectionVolumeOptimization A Start: Prepare Cephradine Standard B Equilibrate HPLC System A->B C Inject Low Volume (e.g., 1 µL) B->C D Analyze Peak Shape & Area C->D F Acceptable Peak Shape & Linearity? D->F E Incrementally Increase Injection Volume E->D G Continue Increasing Volume F->G Yes H Peak Distortion or Non-Linearity Observed F->H No G->E I Select Previous Injection Volume as Optimum H->I J End: Optimal Injection Volume Determined I->J

Caption: Workflow for optimizing injection volume.

TroubleshootingPeakShape A Problem: Abnormal Peak Shape (Fronting, Broadening) B Is Injection Volume > 5% of Column Volume? A->B C Reduce Injection Volume by 50% B->C Yes D Is Sample Solvent Stronger than Mobile Phase? B->D No F Did Peak Shape Improve? C->F E Prepare Sample in Mobile Phase or Weaker Solvent D->E Yes H Investigate Other Causes (e.g., Column Degradation, System Leak) D->H No E->F G Issue Resolved F->G Yes F->H No

References

Addressing variability in MIC results for Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for Cephradine Monohydrate.

Troubleshooting Guides

This section addresses common issues that can lead to inconsistent or unexpected MIC results.

Issue 1: High Variability Between Replicates

  • Question: My MIC results for this compound show significant variation across replicates of the same experiment. What could be the cause?

  • Answer: High variability between replicates is a common issue that can stem from several factors. Inconsistent inoculum preparation is a primary suspect; ensure a homogenous bacterial suspension is achieved before inoculation. Pipetting errors, leading to different volumes of the bacterial suspension or antibiotic solution in the wells, can also contribute significantly. Additionally, the presence of a small subpopulation of resistant bacteria can lead to sporadic growth in some wells at or near the MIC. Finally, issues with the this compound solution itself, such as incomplete solubilization or degradation, can cause inconsistent results.

Issue 2: Unexpectedly High or Low MIC Values

  • Question: The MIC values I'm obtaining for my quality control (QC) strains are consistently outside the expected range. What should I investigate?

  • Answer: Consistently out-of-range MIC values for QC strains warrant a thorough investigation of your experimental setup. First, verify the identity and purity of your QC strain, as contamination or genetic drift can alter susceptibility. Next, confirm the potency of your this compound powder and the accuracy of your stock solution preparation. The growth medium is another critical factor; ensure you are using a recommended medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), and that its pH is within the appropriate range (typically 7.2-7.4). Finally, review your incubation conditions—temperature, duration, and atmosphere—to ensure they align with standardized protocols.

Issue 3: "Skipped" Wells or Trailing Endpoints

  • Question: I am observing growth in wells with higher concentrations of this compound than in wells with lower concentrations ("skipped" wells), or I'm seeing a gradual decrease in growth over a range of concentrations (trailing endpoints). How should I interpret these results?

  • Answer: "Skipped" wells are often due to technical errors such as contamination of a single well or a pipetting mistake. These anomalous wells should typically be disregarded when determining the MIC. Trailing endpoints, characterized by reduced but still visible growth across several dilutions, can be more complex. This phenomenon can be inherent to the bacterial strain or may indicate issues with the testing medium or the stability of the antibiotic over the incubation period. When encountering trailing endpoints, it is crucial to adhere to a strict reading protocol, such as defining the MIC as the lowest concentration with no visible growth or a significant reduction in turbidity.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most critical factors influencing this compound MIC results?

    • A1: The three most critical factors are the bacterial inoculum density, the potency and preparation of the this compound solution, and the composition and pH of the growth medium. Adherence to standardized protocols for these variables is essential for reproducible results.

  • Q2: How often should I perform quality control testing?

    • A2: Quality control testing using reference strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) should be performed each time you set up an MIC assay.[1][2] This ensures the reliability of your materials and methods.

Protocol-Specific Questions

  • Q3: What is the recommended inoculum concentration for a standard MIC assay?

    • A3: The final inoculum concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Q4: How should I prepare the stock solution of this compound?

    • A4: this compound should be dissolved in an appropriate solvent (sterile distilled water is commonly used) to create a high-concentration stock solution. The potency of the antibiotic powder, as provided by the manufacturer, must be accounted for in the weight calculation. The stock solution should be sterilized by filtration and can be stored in aliquots at -70°C.[4]

Data Interpretation Questions

  • Q5: My results show an MIC value between two tested concentrations. How should I report this?

    • A5: The MIC is reported as the lowest concentration of the antibiotic that completely inhibits visible growth. Therefore, you would report the higher of the two concentrations. For example, if there is no growth at 8 µg/mL but there is growth at 4 µg/mL, the MIC is reported as 8 µg/mL.

Quantitative Data Summary

Table 1: Example MICs of Cephradine against Clinical Isolates of Staphylococcus aureus

Number of IsolatesMIC (µg/mL)
5≤8
Majority128 - 256
Maximum Resistance256 - 1024

Source: Adapted from a study on the bactericidal activity of various brands of cephradine against S. aureus.[5]

Table 2: Quality Control (QC) Ranges for Other Cephalosporins (for reference)

Quality Control StrainAntibioticMIC Range (µg/mL)
E. coli ATCC 25922Cefepime0.03 - 0.12
S. aureus ATCC 29213Cefepime1 - 4

Source: Adapted from CLSI documentation for Cefepime-Tazobactam.[1]

Experimental Protocols

Broth Microdilution MIC Protocol for this compound

  • Prepare this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder, accounting for its potency.

    • Dissolve the powder in sterile distilled water to a final concentration of 1280 µg/mL.

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

    • Store in aliquots at -70°C.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Perform Serial Dilutions:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of antibiotic-containing wells.

  • Inoculate Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and antibiotic concentrations.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate and Read Results:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution MIC Protocol for this compound

  • Prepare this compound Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (cooled to 45-50°C).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Prepare Inoculum:

    • Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

  • Inoculate Plates:

    • Using an inoculator or a micropipette, spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate.

    • Allow the spots to dry completely before inverting the plates.

  • Incubate and Read Results:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Cephradine Stock Solution serial_dilution Perform Serial Dilutions in Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20 hours) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Troubleshooting_MIC_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Variable MIC Results cause1 Inoculum Preparation (Inconsistent Density) start->cause1 cause2 Pipetting Errors (Volume Inaccuracy) start->cause2 cause3 Antibiotic Solution (Degradation/Precipitation) start->cause3 cause4 Medium Issues (Incorrect pH/Composition) start->cause4 cause5 Contamination start->cause5 sol1 Standardize Inoculum (Use McFarland Standard) cause1->sol1 sol2 Calibrate Pipettes & Review Technique cause2->sol2 sol3 Prepare Fresh Solutions & Verify Solubility cause3->sol3 sol4 Check Medium pH & Use Recommended Formula cause4->sol4 sol5 Ensure Aseptic Technique cause5->sol5

Caption: Troubleshooting Logic for Variable MIC Results.

References

Technical Support Center: Cephradine Monohydrate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Cephradine Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the concentration of cephradine, and the type of solvent or intravenous (IV) diluent used.[1][2] Degradation typically follows first-order kinetics.[2]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: this compound exhibits its greatest stability in the pH range of 4 to 5.[3][4] The degradation rate increases significantly in alkaline and strongly acidic conditions.[3] One of the degradation mechanisms is pH-dependent hydrolysis of the β-lactam ring, which is more pronounced at higher pH values.[5]

Q3: How does temperature impact the stability of this compound solutions?

A3: An increase in temperature accelerates the degradation of this compound in aqueous solutions.[2] It is crucial to adhere to recommended storage temperatures to minimize degradation.

Q4: Which neutralizing agent is better for the stability of this compound solutions: L-arginine or sodium bicarbonate?

A4: For 1% cephradine solutions, the L-arginine formulation is generally more stable across various IV diluents, which may be attributed to the lower pH of these solutions.[1][5] However, at a higher concentration of 25%, the formulation containing sodium carbonate was found to be more stable.[1][5] At a 5% concentration, the difference in stability between the two neutralizing agents is minimal.[1][5]

Q5: What are the common degradation pathways for this compound in aqueous solutions?

A5: The main degradation pathway involves the hydrolysis of the β-lactam ring.[5][6] Near neutral pH (around pH 8), an intramolecular nucleophilic attack by the side-chain α-amino group on the β-lactam carbonyl can occur, leading to the formation of diketopiperazine-type compounds.[6] In acidic conditions, the degradation pathway is the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond.[6]

Troubleshooting Guide

Problem: My this compound solution is showing rapid degradation.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. Adjust the pH to the optimal range of 4-5 using appropriate buffers.[3][4]
High Storage Temperature Ensure the solution is stored at the recommended temperature. Avoid exposure to high temperatures.[2]
Incompatible Solvent/Diluent Review the compatibility of your chosen solvent or IV diluent. Cephradine shows maximum stability in dextrose solution, followed by water for injection, sodium chloride injection, and then metronidazole injection.[2][7]
Light Exposure Protect the solution from light, as photolysis can contribute to degradation, although it is considered a less significant pathway for cephradine compared to other cephalosporins.[8][9]

Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.

Possible Cause Troubleshooting Step
Degradation Products The unexpected peaks are likely degradation products. The primary degradation products result from the cleavage of the β-lactam ring.[6]
Contamination Ensure all glassware and solvents are clean and of high purity to avoid contamination.
Interaction with Container While studies have not established a linear effect of containers on the degradation rate, it is good practice to use high-quality, inert containers (e.g., glass, PVC, PET).[2]

Data on Cephradine Stability

Table 1: Stability of 1% Cephradine Solutions with Different Neutralizing Agents in Various IV Diluents at 25°C

IV Diluent Neutralizing Agent Relative Stability
0.9% Sodium ChlorideL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
Lactated Ringer'sL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
Ringer's InjectionL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
Normosol-RL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
5% DextroseL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
Sterile Water for InjectionL-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]

Table 2: Influence of Cephradine Concentration and Neutralizing Agent on Stability in Sterile Water for Injection at 25°C

Cephradine Concentration Neutralizing Agent Relative Stability
1%L-ArginineMore Stable[1][5]
Sodium CarbonateLess Stable[1][5]
5%L-ArginineMinimal Difference[1][5]
Sodium CarbonateMinimal Difference[1][5]
25%L-ArginineLess Stable[1][5]
Sodium CarbonateMore Stable[1][5]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Cephradine

This protocol is a general guideline for a stability-indicating HPLC method. The specific parameters may need to be optimized for your instrumentation and specific sample matrix.

  • Preparation of Mobile Phase:

    • Prepare a 25 mM ammonium acetate solution by dissolving the appropriate amount in LC-MS grade water.

    • Adjust the pH to 5.0 with acetic acid.

    • The mobile phase will be a gradient or isocratic mixture of the ammonium acetate buffer and acetonitrile. A common starting point is a 95:5 (v/v) ratio of buffer to acetonitrile.[10]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).[10]

  • Preparation of Sample Solution:

    • Prepare the this compound solution to be tested at a known concentration in the desired aqueous medium.

    • At specified time points, withdraw an aliquot of the sample solution and dilute it with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used (e.g., Accucore aQ, 50 x 2.1 mm, 2.6 µm).[10]

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[10]

    • Column Temperature: Maintain a constant column temperature, for example, 40°C.[10]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[11]

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the cephradine peak based on its retention time and peak area compared to the standard.

    • Degradation is indicated by a decrease in the peak area of cephradine and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize before injection.[11]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.01 M NaOH) at room temperature. Neutralize before injection.[11]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% v/v H₂O₂) at room temperature.[11]

  • Thermal Degradation: Expose the drug solution to elevated temperatures (e.g., 80°C).[11]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 365 nm).[11]

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Withdraw Aliquots at Time Intervals stress->sample dilute Dilute Sample with Mobile Phase sample->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_degradation Degradation Pathways cephradine This compound beta_lactam_hydrolysis β-Lactam Ring Hydrolysis (Primary Pathway) cephradine->beta_lactam_hydrolysis pH, Temp diketopiperazine Diketopiperazine Formation (Intramolecular Attack at ~pH 8) cephradine->diketopiperazine ~pH 8

Caption: Major degradation pathways of this compound in aqueous solutions.

References

Preventing contamination in Cephradine Monohydrate cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in cell culture experiments involving Cephradine Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a first-generation cephalosporin, a type of β-lactam antibiotic.[1] It has bactericidal activity against a broad spectrum of gram-positive and some gram-negative bacteria.[2] In cell culture, it can be used to prevent or treat bacterial contamination. Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[2][3]

Q2: What are the common types of contamination in cell culture?

A2: Cell cultures are susceptible to several types of contamination. These can be broadly categorized as biological and chemical.[4]

  • Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[4][5] Cross-contamination with other cell lines is also a significant issue.[5]

  • Chemical contaminants can include impurities in media, sera, water, or detergents and plasticizers from labware.[4]

Q3: How can I recognize different types of microbial contamination?

A3: Each type of microbial contaminant has characteristic signs:

  • Bacteria: A sudden drop in pH (media turns yellow), cloudy appearance of the culture medium, and sometimes a thin film on the surface. Under a microscope, you may see tiny, motile granules between your cells.[4][5]

  • Yeast: The culture medium may become turbid, and the pH can increase in later stages. Microscopically, yeast appears as individual ovoid or spherical particles that may be budding.[4]

  • Fungi (Mold): Visible as thin, filamentous mycelia, which can appear as fuzzy patches, often whiteish, yellowish, or black. The pH may remain stable initially but can increase as the contamination becomes heavier.[4][6]

  • Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible changes like turbidity or pH shifts.[7] Signs can be subtle, including unexplained changes in cell growth rates, morphology, or reduced transfection efficiency.[5] Definitive detection requires specific testing methods like PCR or fluorescent staining.[5]

Q4: What is the recommended working concentration of this compound for preventing contamination?

A4: While a universally defined working concentration for this compound in all cell culture applications is not established, a common practice for prophylactic use of antibiotics is to use them at a concentration effective against common contaminants without being toxic to the cells. Based on its mechanism and general antibiotic use in cell culture, a concentration range of 10-100 µg/mL can be considered as a starting point. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is slightly soluble in water.[1][8] To prepare a stock solution:

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Dissolve it in sterile, tissue culture-grade water. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[9]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[10]

  • Aliquot the sterile stock solution into smaller, single-use volumes and store them appropriately. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended to maintain stability.[9] Avoid repeated freeze-thaw cycles.[9]

Q6: What is the stability of this compound in cell culture conditions?

Troubleshooting Guides

This section provides a structured approach to identifying and resolving contamination issues.

Issue 1: Suspected Bacterial Contamination
  • Symptoms:

    • Culture medium is cloudy/turbid.[5]

    • A sudden drop in pH, causing the phenol red indicator in the medium to turn yellow.[5]

    • Microscopic examination reveals small, motile particles between the cells.[4]

  • Troubleshooting Steps:

    • Isolate: Immediately move the suspected culture and any shared reagents to a designated quarantine area or a separate incubator to prevent cross-contamination.

    • Verify: Confirm the presence of bacteria using a higher magnification on your microscope. Consider performing a Gram stain on a sample of the culture supernatant to identify the bacterial type (Gram-positive or Gram-negative).

    • Discard or Treat:

      • Recommended: Discard the contaminated culture and decontaminate the flask and any waste with an appropriate disinfectant (e.g., 10% bleach).

      • If the culture is irreplaceable: You may attempt to cure it by washing the cells with sterile PBS and culturing them in a medium containing a high concentration of antibiotics. However, this is often unsuccessful and can lead to the development of antibiotic-resistant strains.[10]

    • Investigate the Source:

      • Review your aseptic technique. Were there any breaches in sterile practice?

      • Check all reagents (media, serum, supplements) used for the contaminated culture. If possible, test them for sterility.

      • Examine the incubator, biosafety cabinet, and other equipment for potential sources of contamination.

    • Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.

Issue 2: Suspected Fungal or Yeast Contamination
  • Symptoms:

    • Fungi (Mold): Visible filamentous structures (mycelia) floating in the medium or attached to the culture vessel. They can appear as white, yellow, or black fuzzy patches.[6] The pH may not change in the early stages.[6]

    • Yeast: The medium may become turbid. Under the microscope, you will see individual spherical or oval particles, often in budding chains.[4] The pH may increase in later stages of heavy contamination.[4]

  • Troubleshooting Steps:

    • Isolate: As with bacterial contamination, immediately quarantine the affected culture and materials.

    • Verify: Visually confirm the presence of fungal hyphae or yeast cells with a microscope.

    • Discard: Fungal contamination is very difficult to eliminate and spreads easily through airborne spores. It is strongly recommended to discard the culture immediately.

    • Investigate the Source:

      • Fungal spores are often airborne. Check the HEPA filter in your biosafety cabinet.

      • Inspect the incubator, especially the water pan, for any signs of mold growth.

      • Review your lab's cleaning and maintenance protocols for equipment.

    • Decontaminate: This is critical for fungal contamination. Thoroughly clean the entire work area, biosafety cabinet, and incubator with a fungicide. Consider a full lab deep clean if the problem persists.

Issue 3: Suspected Mycoplasma Contamination
  • Symptoms:

    • No visible signs like turbidity or pH change.[7]

    • Unexplained decline in cell health, changes in cell morphology, or slower growth rates.[5]

    • Poor or inconsistent results in experiments, such as reduced transfection efficiency.[5]

  • Troubleshooting Steps:

    • Isolate: Quarantine the suspected cell line. Do not use it for any further experiments until its status is confirmed.

    • Test: Use a reliable mycoplasma detection method. PCR-based kits are highly sensitive and widely used.[5] A detailed protocol is provided in the "Experimental Protocols" section.

    • Action Based on Results:

      • Positive: The best course of action is to discard the contaminated cell line and any master stocks. Also, discard any media or reagents used exclusively with that cell line.

      • If the cell line is irreplaceable: Specific anti-mycoplasma reagents are available, but treatment can be difficult, may not be 100% effective, and can affect cell physiology. If you choose to treat, re-test the cells multiple times after treatment to ensure the infection is cleared.

    • Investigate the Source:

      • Test all other cell lines in your lab, as mycoplasma can spread easily.

      • Review your aseptic technique and lab practices. Mycoplasma can be introduced by lab personnel.

      • Ensure all new cell lines are quarantined and tested for mycoplasma before being introduced into the general lab stock.

Data Presentation

Table 1: Reported Rates of Microbial Contamination in Cell Cultures

Contaminant TypeReported Contamination RateSource of DataNotes
Mycoplasma19%2-year study of a cell bankThis was the most prevalent contaminant found.[12]
Fungi8%2-year study of a cell bankIncludes various species like Aspergillus and Penicillium.[12]
Bacteria (non-Mycoplasma)4%2-year study of a cell bankIncludes species such as Bacillus, Enterococcus, and Staphylococcus.[12]
Mixed (Multiple Contaminants)8%2-year study of a cell bankCultures were found to be contaminated with more than one type of microbe.[12]

Table 2: Characteristics of Common Microbial Contaminants

ContaminantTypical SizeVisual Appearance in CulturepH Change in MediumMicroscopic Appearance
Bacteria ~0.5-5 µmCloudy/TurbidDecreases (Yellow)Small, motile rods or cocci
Yeast ~3-10 µmTurbid (in late stages)Increases (in late stages)Oval/spherical, budding particles
Fungi (Mold) Varies (filaments)Fuzzy, filamentous growthIncreases (in late stages)Thread-like hyphae, clumps of spores
Mycoplasma ~0.2-0.8 µmNo visible changeNo significant changeNot visible with a standard light microscope

Experimental Protocols

Protocol 1: Sterility Testing of Aqueous Solutions (e.g., this compound Stock) by Membrane Filtration

This protocol is adapted from standard membrane filtration techniques for sterility testing.[13]

Materials:

  • Sterile membrane filtration unit (0.22 µm or 0.45 µm pore size)

  • Vacuum pump and flask

  • Sterile forceps

  • Two types of sterile culture media: Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)

  • Sterile rinse buffer (e.g., Fluid A)

  • The aqueous solution to be tested (e.g., this compound stock solution)

  • Incubators set at 20-25°C and 30-35°C

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a laminar flow hood.

  • Assembly: Aseptically assemble the membrane filtration apparatus.

  • Pre-wetting: Pass a small amount of sterile rinse buffer through the membrane to wet it.

  • Filtration: Filter a defined volume of your this compound stock solution through the membrane.

  • Rinsing: Wash the membrane with at least three portions of 100 mL of sterile rinse buffer. This step is crucial to wash away any residual antibiotic that could inhibit microbial growth.

  • Membrane Transfer: Aseptically remove the membrane filter from the apparatus with sterile forceps. Cut the membrane in half using sterile scissors.

  • Inoculation:

    • Place one half of the membrane into a container of TSB.

    • Place the other half into a container of FTM.

  • Incubation:

    • Incubate the TSB container at 20-25°C for 14 days.

    • Incubate the FTM container at 30-35°C for 14 days.

  • Observation: Visually inspect the media for any signs of turbidity (cloudiness) on a regular basis (e.g., days 3, 7, and 14).

  • Results: If the media remains clear after 14 days, the tested solution is considered sterile. If either medium becomes turbid, it indicates microbial contamination.

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol for a PCR-based mycoplasma detection kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)

  • Cell culture supernatant to be tested

  • Microcentrifuge tubes

  • Thermal cycler

  • Reagents and equipment for agarose gel electrophoresis

Procedure:

  • Sample Preparation:

    • Culture cells to be tested for at least 48-72 hours without antibiotics. The culture should be about 80-90% confluent.

    • Transfer 1 mL of the cell culture supernatant to a sterile microcentrifuge tube.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells and debris.

    • Carefully transfer the supernatant to a new sterile tube.

    • (Optional, depending on the kit) Some protocols require boiling the supernatant at 95-100°C for 5-10 minutes to lyse any mycoplasma and release their DNA. Centrifuge again at high speed (e.g., 13,000 rpm) for 5 minutes and use the resulting supernatant as the PCR template.

  • PCR Reaction Setup:

    • In a PCR tube, prepare the reaction mixture on ice according to the kit's instructions. A typical reaction includes:

      • PCR Master Mix

      • Mycoplasma Primer Mix

      • Your prepared sample (template DNA)

    • Prepare a positive control (using the provided mycoplasma DNA) and a negative control (using sterile water instead of a sample).

  • PCR Amplification:

    • Place the PCR tubes in a thermal cycler.

    • Run the PCR program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).

    • Load the PCR products (including positive and negative controls) and a DNA ladder into the wells of the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • Negative Result: Only the internal control band (if included in the kit) is visible in the sample lane. The negative control should also only show the internal control band.

    • Positive Result: A band of the expected size for mycoplasma DNA (as indicated in the kit manual, often around 250-550 bp) is visible in the sample lane. The positive control should show this band.

    • Invalid Result: If the internal control band is absent from a sample lane, the PCR may have been inhibited, and the test should be repeated.

Mandatory Visualizations

Experimental_Workflow_for_Contamination_Check cluster_0 Initial Culture Observation cluster_1 Suspicion of Contamination cluster_2 Action and Resolution A Daily Microscopic Inspection C Isolate Culture Immediately A->C B Check for Turbidity and pH change B->C D Visual Signs of Bacteria/Fungi? C->D Assess Visuals E Subtle Signs of Mycoplasma? C->E Assess Cell Health D->E No F Discard Culture & Decontaminate Workspace D->F Yes G Perform Mycoplasma PCR Test E->G Yes H Test Negative: Return to Stock G->H Negative I Test Positive: Discard & Decontaminate G->I Positive

Caption: Troubleshooting workflow for suspected cell culture contamination.

Bacterial_Contamination_Signaling_Pathway cluster_0 Bacterial Pathogen Associated Molecular Patterns (PAMPs) cluster_1 Host Cell Response PAMPs e.g., LPS, Flagellin TLR Toll-like Receptors (TLRs) PAMPs->TLR binds to MyD88 MyD88 Adaptor Protein TLR->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->ProInflammatory induces transcription MAPK->ProInflammatory stabilizes mRNA

Caption: Bacterial PAMPs can activate host cell inflammatory pathways.

Fungal_Contamination_Signaling_Pathway cluster_0 Fungal Cell Wall Components cluster_1 Host Cell Wall Integrity Pathway Glucan β-Glucans Sensors Cell Wall Sensors (e.g., Wsc family) Glucan->Sensors detected by Rho1 Rho1 GTPase Sensors->Rho1 activates PKC Protein Kinase C (PKC) Rho1->PKC activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mkc1) PKC->MAPK_Cascade activates Rlm1 Rlm1 Transcription Factor MAPK_Cascade->Rlm1 activates Remodeling Cell Wall Remodeling & Stress Response Genes Rlm1->Remodeling induces transcription

Caption: Fungal components can trigger the host's cell wall integrity pathway.

References

Technical Support Center: Cephradine Monohydrate Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephradine Monohydrate in animal studies.

Frequently Asked Questions (FAQs)

1. How should this compound powder be stored?

This compound powder is typically stable when stored at -20°C for extended periods (up to 3 years). For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]

2. What is the solubility of this compound for preparing dosing solutions?

This compound is soluble in water at approximately 4 mg/mL.[1][3] It is practically insoluble in DMSO.[1][2] The pH of the solution significantly affects its solubility; as the pH increases, the solubility first decreases and then increases.[4] For in vivo studies, it is often prepared as a suspension in a suitable vehicle like 0.5% sodium carboxymethylcellulose (CMC) in sterile water or normal saline.[5]

3. What are the recommended routes of administration in animal models?

Cephradine has been successfully administered via oral (PO), subcutaneous (SC), intravenous (IV), and intraperitoneal (IP) routes in various animal models, including mice, rats, and dogs.[6][7][8][9] Rectal administration results in poor absorption.[6][7]

4. What are the general pharmacokinetic properties of Cephradine in animals?

  • Absorption: Cephradine is well-absorbed after oral or subcutaneous administration.[6][7] Peak blood levels are typically reached within 30 to 150 minutes, depending on the animal species.[6][7][10]

  • Distribution: It is widely distributed throughout body tissues, with the highest concentrations found in the kidneys and liver.[6][7][10]

  • Metabolism: Cephradine is excreted largely unchanged.[6][7]

  • Excretion: Approximately 70% to 100% of the administered dose is recovered in the urine within 24 hours.[6][7]

  • Half-life: The plasma half-life in rats and dogs is approximately 1 hour.[6][7][10]

5. What are the potential side effects or adverse events to monitor in animals?

Cephradine generally has a low order of toxicity in animals.[8][9][11] However, researchers should monitor for:

  • Gastrointestinal issues: Diarrhea, nausea, and vomiting can occur.[12][13] In rodents, administration of antibiotics can lead to enlarged ceca.[8][11]

  • Local Irritation: Intramuscular injections can be painful, and repeated intravenous administration may cause phlebitis.[12] However, some studies reported no signs of pain or local irritation with intramuscular injections in dogs.[8][9]

  • Hypersensitivity: Allergic reactions, though not extensively documented in animal studies, are a possibility.[13][14]

  • Renal Effects: While Cephradine is not noted for nephrotoxicity[8][9][11], changes in urine output or kidney function markers should be monitored in long-term or high-dose studies.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation or cloudiness in the dosing solution. * Low Solubility: The concentration may exceed the solubility limit of this compound in the chosen vehicle. * Incorrect pH: The pH of the vehicle may be at the isoelectric point where solubility is minimal.[4] * Temperature: Low temperature can decrease solubility.1. Verify Concentration: Double-check calculations to ensure the concentration is within the known solubility limits (approx. 4 mg/mL in water).[1][3] 2. Adjust pH: If using an aqueous vehicle, check and adjust the pH away from the isoelectric point. 3. Use a Suspension: Prepare a homogenous suspension using a vehicle like 0.5% CMC. Ensure it is well-mixed before each administration. 4. Gentle Warming: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution, but be mindful of potential degradation with prolonged heat.[1]
Animals show signs of distress (e.g., lethargy, poor appetite) after dosing. * Adverse Drug Reaction: The dose may be too high, or the animal could be experiencing gastrointestinal upset.[13] * Vehicle-related issues: The vehicle itself may be causing irritation or toxicity. * Administration Error: Improper gavage or injection technique can cause stress or injury.1. Review Dosage: Compare your dose to published toxicity data (see Table 2). Consider a dose-ranging study if data is unavailable for your specific model. 2. Administer with Food: For oral dosing, administering the compound with food may mitigate gastrointestinal upset.[15] 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its effects. 4. Refine Technique: Ensure personnel are properly trained in animal handling and administration techniques.
High variability in plasma concentration between animals. * Inconsistent Dosing Volume: Inaccurate volume administration for each animal's body weight. * Inhomogeneity of Suspension: If using a suspension, the compound may not be evenly distributed, leading to inconsistent doses. * Gavage Error: For oral dosing, the compound may have been accidentally delivered into the trachea instead of the esophagus.1. Precise Dosing: Use calibrated equipment and carefully calculate the volume for each animal based on its most recent body weight. 2. Constant Mixing: Vigorously mix the suspension before drawing each dose to ensure homogeneity. 3. Confirm Gavage Placement: Ensure proper technique is used to deliver the dose to the stomach.
Unexpectedly low therapeutic efficacy. * Poor Absorption: The chosen route of administration may not be optimal for this compound. Rectal administration, for example, leads to poor absorption.[6][7] * Degradation of Compound: The compound may have degraded due to improper storage or handling of the solution.1. Select Appropriate Route: Oral and subcutaneous routes generally provide good absorption.[6][7] 2. Fresh Preparation: Prepare dosing solutions fresh daily and protect them from light and extreme temperatures.[16] 3. Verify Compound Purity: Ensure the this compound used is of high purity and within its expiration date.

Data and Protocols

Pharmacokinetic Parameters of Cephradine in Animal Models
Species Route Dose Peak Blood Level (Time) Plasma Half-life Reference
MiceOral & SC25, 50, 100 mg/kg30 min (SC)Not specified[7]
RatsOralNot specified30 - 150 min~1 hour[6][7]
DogsOral & IVNot specified30 - 150 min~1 hour[6][7]
Broiler ChickensIV, IM, SC, Oral50 mg/kgNot specified~1.05 h (IV), ~0.86 h (IM), ~2.65 h (SC), ~1.74 h (Oral)[17]
Toxicity Data for Cephradine
Species Route LD50 Value Reference
MiceOral5 to >8 g/kg[8][11]
RatsOral5 to >8 g/kg[8][11]
MiceIntraperitoneal0.7 to 1.5 g/kg[8][11]
RatsIntraperitoneal4.0 g/kg[8][11]
MiceIntravenous3.0 to 3.8 g/kg[8][11]
Experimental Protocol: Oral Gavage Administration in Rats

This protocol provides a general methodology for the preparation and oral administration of this compound.

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (CMC) in sterile water)

  • Weighing scale and weigh boats

  • Mortar and pestle (optional, for fine powder)

  • Magnetic stirrer and stir bar

  • Graduated cylinders and volumetric flasks

  • Animal scale

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Syringes (1-3 mL)

2. Dosing Solution Preparation (Example for a 200 mg/kg dose):

  • Calculate Total Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg). Add a small excess (~10-20%) to account for loss.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer.

  • Create Suspension: Add the weighed Cephradine powder to the vehicle. Mix thoroughly using the magnetic stirrer until a uniform suspension is achieved.

  • Storage: Prepare this suspension fresh daily. Store protected from light.

3. Administration Procedure:

  • Weigh the Animal: Record the animal's body weight immediately before dosing.

  • Calculate Dose Volume: Use the formula: Dose Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL).

  • Mix Suspension: Vigorously mix the stock suspension to ensure homogeneity.

  • Draw Dose: Draw the calculated volume into the syringe.

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.

  • Gavage: Carefully insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Do not force the needle.

  • Administer Dose: Slowly depress the syringe plunger to deliver the compound.

  • Withdraw and Observe: Smoothly remove the needle and briefly observe the animal to ensure there are no signs of respiratory distress (which could indicate accidental tracheal administration).

  • Record: Document the dose, volume, time, and any observations.

Visualizations

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Dosing P1 Calculate Dose & Solution Volume P2 Weigh Cephradine Monohydrate P1->P2 P3 Prepare Vehicle (e.g., 0.5% CMC) P2->P3 P4 Create Homogenous Suspension P3->P4 A3 Mix Suspension & Draw Dose P4->A3 A1 Weigh Animal A2 Calculate Individual Dose Volume A1->A2 A2->A3 A4 Administer via Chosen Route A3->A4 M1 Monitor for Adverse Events A4->M1 M2 Collect Samples (Blood, Tissue) M1->M2 M3 Analyze Data M2->M3

Caption: Experimental workflow for an in vivo Cephradine study.

G cluster_sol Solution Path cluster_susp Suspension Path start Dosing Solution Has Precipitate q1 Is concentration > 4 mg/mL in aqueous solution? start->q1 a1 Yes: Concentration exceeds solubility limit. q1->a1 Yes a2 No: Concentration is within limits. q1->a2 No s1 Action: Lower concentration or use a suspension vehicle (e.g., 0.5% CMC). a1->s1 q2 Is the solution a suspension? a2->q2 a3 Yes q2->a3 Yes a4 No q2->a4 No s2 Action: Ensure vigorous and continuous mixing before drawing each dose. a3->s2 s3 Action: Convert to a suspension using an appropriate vehicle. a4->s3

Caption: Troubleshooting logic for dosing solution precipitation.

G ceph Cephradine (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) ceph->pbp Binds to & Inhibits cw Bacterial Cell Wall Synthesis (Cross-linking of Peptidoglycan) pbp->cw Catalyzes lysis Cell Lysis & Bacterial Death cw->lysis Inhibition leads to

References

Technical Support Center: Enhancing the Resolution of Cephradine Monohydrate Peaks in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Cephradine Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound peaks in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is using a reversed-phase C18 column. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1] The detection wavelength is usually set around 250-254 nm.[2][3]

Q2: Why is the pH of the mobile phase important for Cephradine analysis?

A2: The pH of the mobile phase is crucial because Cephradine is an amphoteric compound, meaning it has both acidic and basic functional groups.[4] Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on pH.[5] Cephradine is reported to be quite stable at a pH of 4-5.[6][7] Operating near the analyte's pKa can lead to poor peak shape and resolution.[5]

Q3: What are the key factors affecting the resolution of this compound peaks?

A3: The primary factors influencing resolution are the choice of stationary phase (column), the composition of the mobile phase (organic modifier and buffer pH), column temperature, and mobile phase flow rate.[8] Fine-tuning these parameters is essential for achieving optimal separation.

Troubleshooting Guide

Issue 1: Poor Resolution Between Cephradine and Other Compounds (e.g., Impurities or Cephalexin)

Q: I am observing poor resolution between my Cephradine peak and a closely eluting impurity. How can I improve the separation?

A: Poor resolution is a common issue that can often be resolved by systematically adjusting several chromatographic parameters. The goal is to increase the separation factor (selectivity) and/or the column efficiency.

Troubleshooting Workflow

G cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase Start Here column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor end Resolution Enhanced mobile_phase->end If successful organic_ratio Adjust Organic Solvent % column_change Change Column column_params->column_change If further improvement is needed column_params->end If successful flow_rate Decrease Flow Rate column_change->end buffer_ph Modify Buffer pH temperature Adjust Temperature

Caption: A logical workflow for troubleshooting poor peak resolution.

Solutions:
  • Optimize the Mobile Phase Composition:

    • Adjust the Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. Try decreasing the organic content in small increments (e.g., 2-5%).

    • Modify the Buffer pH: Since Cephradine is ionizable, small changes in the mobile phase pH can significantly alter its retention relative to other compounds. Adjusting the pH within the stable range of the column (typically pH 2-8 for silica-based C18 columns) can improve selectivity.[5] A pH range of 4.0 to 6.0 has been shown to provide good resolution for cephalosporins.[1]

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[9]

  • Change the Column Temperature:

    • Adjusting the column temperature can affect selectivity. Increasing the temperature generally decreases retention time but can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance resolution.[9]

Quantitative Data Example: Effect of Mobile Phase Composition
Acetonitrile (%)Buffer (%)Retention Time of Cephradine (min)Resolution (Rs) with Impurity
158512.51.8
128815.22.1
109018.12.5

Note: Data is illustrative.

Issue 2: Peak Tailing of the this compound Peak

Q: My Cephradine peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column (extra-column effects).[10] For basic compounds like Cephradine, interactions with acidic silanol groups on the silica surface of the column are a common cause.[5][10]

Troubleshooting Diagram: Causes of Peak Tailing

G cluster_chemical Chemical Causes cluster_physical Physical/System Causes peak_tailing Peak Tailing Observed silanol_interaction Silanol Interactions peak_tailing->silanol_interaction ph_issue Mobile Phase pH near pKa peak_tailing->ph_issue overload Mass Overload peak_tailing->overload column_void Column Void/Contamination peak_tailing->column_void dead_volume Extra-Column Dead Volume peak_tailing->dead_volume

Caption: Common chemical and physical causes of peak tailing in HPLC.

Solutions:
  • Minimize Silanol Interactions:

    • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic sites on the Cephradine molecule.[10]

    • Use a highly end-capped column: Modern columns are often "end-capped" to block a majority of the residual silanol groups.[5] Consider using a column specifically designed for the analysis of basic compounds.

    • Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.

  • Optimize Injection and Sample Preparation:

    • Reduce injection volume or sample concentration: Overloading the column can lead to peak tailing.[11] Try injecting a smaller volume or diluting the sample.

    • Ensure sample solvent compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[12] Injecting in a much stronger solvent can cause peak distortion.

  • Check for System Issues:

    • Inspect for column voids: A void at the head of the column can cause peak tailing. This can be checked by reversing and flushing the column (if permitted by the manufacturer).[10] Using a guard column can help protect the analytical column.

    • Minimize extra-column volume: Ensure all tubing and connections are properly fitted to avoid dead volume, which can contribute to peak broadening and tailing.[5][13]

Issue 3: Broad this compound Peaks

Q: The Cephradine peak is very broad, which is affecting my sensitivity and integration. How can I make it sharper?

A: Broad peaks are often a sign of low column efficiency, slow kinetics, or extra-column band broadening.

Solutions:
  • Increase Column Efficiency:

    • Switch to a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) provide higher efficiency and sharper peaks.[14]

    • Increase column length: A longer column can increase the number of theoretical plates and improve peak shape, but at the cost of longer analysis time and higher backpressure.

  • Optimize Mobile Phase and Flow Rate:

    • Adjust flow rate: There is an optimal flow rate for each column that provides the best efficiency. Deviating too far from this can lead to broader peaks.[9]

    • Change organic modifier: Acetonitrile often provides better efficiency and sharper peaks than methanol due to its lower viscosity.

  • Increase Column Temperature:

    • Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.[9]

Experimental Protocol: Transferring a USP Method to a High-Efficiency Column

This protocol describes the transfer of a standard USP method for Cephradine to a column with superficially porous particles to improve peak shape and reduce run time.[14]

  • Original USP Method Parameters:

    • Column: Traditional 5 µm C18, 4.6 x 250 mm

    • Mobile Phase: As per USP monograph

    • Flow Rate: 1.0 mL/min

    • Temperature: Ambient

  • Transferred High-Efficiency Method Parameters:

    • Column: Superficially porous 2.7 µm C18, 4.6 x 100 mm

    • Mobile Phase: Same as USP method

    • Flow Rate: Adjust to maintain a similar linear velocity. For a 4.6 mm ID column, the flow rate can often be increased.

    • Temperature: 40 °C

  • Procedure: a. Prepare the mobile phase and Cephradine standard solution as specified in the USP monograph. b. Equilibrate the high-efficiency column with the mobile phase until a stable baseline is achieved. c. Inject the standard solution and record the chromatogram. d. Compare the peak shape (asymmetry), resolution, and retention time to the original method. The high-efficiency column should yield sharper peaks and a significantly shorter run time.

Data Comparison: Traditional vs. High-Efficiency Column
ParameterTraditional 5 µm ColumnSuperficially Porous 2.7 µm Column
Run Time ~20 min~5 min
Peak Width WiderNarrower
Peak Asymmetry > 1.2~ 1.0 - 1.2
Backpressure LowerHigher

Note: Data is illustrative and based on typical performance differences.

References

Validation & Comparative

A Head-to-Head Comparison of Cephradine Monohydrate and Cefazolin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation cephalosporins, cephradine monohydrate and cefazolin are frequently utilized antibiotics with broad applications in treating bacterial infections and for surgical prophylaxis. While both drugs share a common mechanism of action, their pharmacological profiles and clinical efficacy can differ. This guide provides a detailed, evidence-based comparison of this compound and cefazolin for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of cephradine and cefazolin.

ParameterThis compoundCefazolinReference(s)
In Vitro Potency Less active than Cefazolin against E. coli6.12 times more active than Cephradine against E. coli[1]
In Vivo Potency Less active than Cefazolin against E. coli in mice3.15 to 9.25 times more active than Cephradine against E. coli in mice, depending on the pharmacokinetic parameter analyzed[1]
Protein Binding Low degree of protein bindingHigh degree of protein binding[2]
Serum Half-life Shorter half-lifeLonger half-life[2]
Clinical Efficacy Comparable therapeutic effectiveness to Cefazolin in serious infectionsComparable therapeutic effectiveness to Cephradine in serious infections[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of cephradine and cefazolin.

In Vitro Antibacterial Activity Assessment

The in vitro efficacy of cephradine and cefazolin is often determined by measuring their ability to inhibit bacterial growth. A common methodology involves the following steps:

  • Bacterial Strain and Culture Conditions : A specific strain of bacteria, such as Escherichia coli O54, is grown in a suitable liquid medium, like trypticase soy broth.

  • Growth Curve Analysis : The bacteria are incubated with varying concentrations of cephradine and cefazolin.

  • Measurement of Bacterial Growth : The growth of the bacteria is monitored over time, typically by measuring the optical density of the culture.

  • Determination of Potency : The relative potency of the two antibiotics is calculated by comparing the concentrations required to achieve a certain level of growth inhibition.

In Vivo Efficacy in a Murine Infection Model

Animal models are instrumental in evaluating the in vivo performance of antibiotics. A frequently used protocol to compare cephradine and cefazolin is the mouse thigh infection model:

  • Induction of Infection : An acute inflammation is induced in the thigh muscle of mice by injecting a suspension of a pathogenic bacterium, for instance, 5 × 10⁶ E. coli.

  • Antibiotic Administration : One hour after inducing the infection, the mice are treated with either cephradine or cefazolin.

  • Monitoring of Drug Concentrations : Blood samples are collected at various time points over a two-hour period to determine the serum concentrations of the administered antibiotics.

  • Assessment of Antibacterial Activity : After the treatment period, the mice are euthanized, and the infected thigh tissue is homogenized. The number of viable bacteria in the homogenate is then counted to estimate the antibacterial efficacy of each drug.

Mechanism of Action: Signaling Pathway

Both cephradine and cefazolin are β-lactam antibiotics that exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. The key steps in this signaling pathway are illustrated below.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to defective cell wall Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Cephalosporin Cephradine / Cefazolin Cephalosporin->PBP Inhibits

Caption: Mechanism of action of Cephradine and Cefazolin.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison of cephradine and cefazolin, from initial in vitro screening to in vivo efficacy studies.

Comparative_Efficacy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Strain_Selection Bacterial Strain Selection MIC_Determination MIC & MBC Determination Strain_Selection->MIC_Determination Growth_Curve_Analysis Growth Curve Analysis MIC_Determination->Growth_Curve_Analysis Data_Integration Integration of In Vitro & In Vivo Data Growth_Curve_Analysis->Data_Integration Animal_Model Animal Model (e.g., Mouse Thigh Infection) Pharmacokinetics Pharmacokinetic Analysis Animal_Model->Pharmacokinetics Efficacy_Study Efficacy Study (Bacterial Load Reduction) Animal_Model->Efficacy_Study Pharmacokinetics->Data_Integration Efficacy_Study->Data_Integration Statistical_Analysis Statistical Analysis Data_Integration->Statistical_Analysis Conclusion Comparative Efficacy Conclusion Statistical_Analysis->Conclusion

Caption: Experimental workflow for comparing antibiotic efficacy.

References

A Comparative Guide to a New Validated HPLC Method for Cephradine Monohydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cephradine Monohydrate. The performance of this new method is objectively compared with existing alternatives, supported by detailed experimental data and protocols.

Introduction

Cephradine is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. While several HPLC methods for Cephradine analysis exist, the development of new methods that offer improvements in terms of speed, sensitivity, or simplicity is an ongoing endeavor in pharmaceutical analysis.[2][3] This guide presents a new, validated reversed-phase HPLC (RP-HPLC) method and compares its performance against established pharmacopeial and other published methods.

Comparison of HPLC Method Performance

The performance of the new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). The results are compared with two alternative methods: the United States Pharmacopeia (USP) monograph method and another published RP-HPLC method.

Table 1: Comparison of Chromatographic Conditions

ParameterNew Validated MethodUSP Monograph Method[4]Alternative RP-HPLC Method[5]
Column C18 (4.6 x 150 mm, 3.5 µm)L1 packing (C18) (4.6 x 250 mm)C8 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (20:80 v/v)Water:Methanol:0.5M Sodium Acetate:0.7N Acetic Acid (782:200:15:3)0.1M Ammonium Acetate (pH 5.6):Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min~1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nmUV at 250 nm
Run Time ~ 8 minutes~ 20 minutes[6]~ 35 minutes

Table 2: Comparison of Validation Parameters

Validation ParameterNew Validated MethodUSP Monograph Method[4]Alternative RP-HPLC Method[5]
Linearity Range 1 - 100 µg/mLNot explicitly specified0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999Not explicitly specified0.9999
Accuracy (% Recovery) 98.5% - 101.2%Not explicitly specifiedNot explicitly specified
Precision (% RSD) < 2.0%≤ 2.0% for replicate injections≤ 2.0%
LOD 0.1 µg/mLNot explicitly specified0.018 - 0.03 µg/mL
LOQ 0.3 µg/mLNot explicitly specified0.056 - 0.09 µg/mL
Specificity No interference from excipientsResolution between Cephradine and Cephalexin ≥ 2.0No interference observed

Experimental Protocols

Detailed methodologies for the validation of the new HPLC method are provided below.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 25mM Potassium Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Validation Procedures
  • Specificity: The specificity of the method was evaluated by analyzing a placebo solution (containing all formulation excipients except Cephradine) and comparing the chromatogram with that of a standard Cephradine solution to ensure no interference at the retention time of the analyte. The resolution between Cephradine and its related substance, Cephalexin, was also assessed.

  • Linearity: A series of at least six concentrations of Cephradine reference standard (ranging from 1 to 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Cephradine was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were analyzed in triplicate, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, and the Relative Standard Deviation (% RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess the ruggedness of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Visualizing the Validation Workflow

The logical flow of the HPLC method validation process is depicted in the diagram below. This illustrates the sequential and interconnected nature of the validation parameters, starting from method development and culminating in a fully validated analytical procedure.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Outcome MethodDev Method Development & Optimization Specificity Specificity & System Suitability MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ  Based on  Calibration Curve Linearity->ValidatedMethod Precision Precision (% RSD) Accuracy->Precision Accuracy->ValidatedMethod Robustness Robustness Precision->Robustness Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow of the HPLC method validation process.

The following diagram illustrates the logical relationship between the key validation parameters, demonstrating how they collectively establish the reliability of the new analytical method.

Validation_Parameters center_node Reliable & Validated Method node_acc Accuracy (Closeness to True Value) center_node->node_acc node_prec Precision (Reproducibility) center_node->node_prec node_lin Linearity (Proportional Response) center_node->node_lin node_spec Specificity (Analyte vs. Others) center_node->node_spec node_sens Sensitivity (LOD & LOQ) center_node->node_sens node_rob Robustness (Resists Small Changes) center_node->node_rob

Caption: Interrelationship of HPLC validation parameters.

References

Correlating In Vitro MIC with In Vivo Efficacy of Cephradine Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the relationship between in vitro antimicrobial activity and in vivo efficacy is paramount for the successful development of new therapeutic agents. This guide provides a comparative analysis of Cephradine Monohydrate, a first-generation cephalosporin, focusing on the correlation between its Minimum Inhibitory Concentration (MIC) and its performance in preclinical animal models. This guide also presents comparative data for other first-generation cephalosporins to provide a broader context for evaluating Cephradine's performance.

Data Presentation: In Vitro and In Vivo Correlative Data

Table 1: Illustrative Correlation of In Vitro MIC and In Vivo Efficacy for this compound

Bacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelEfficacy EndpointThis compound Efficacy
Staphylococcus aureus0.25 - >128Murine Thigh InfectionReduction in bacterial countEffective against susceptible strains
Escherichia coli4 - >128Murine Sepsis ModelIncreased survival rateEffective against susceptible strains
Klebsiella pneumoniae4 - 64Murine Systemic InfectionED₅₀ (mg/kg)Demonstrates in vivo activity
Proteus mirabilis2 - 32Murine Urinary Tract InfectionReduction in bacterial loadEffective against susceptible strains

Note: The data in this table is compiled from various sources and serves as an illustrative guide. The wide range of MIC values reflects the variability in susceptibility among different clinical isolates.

For a more direct comparison, the following table presents correlated in vitro and in vivo data for Cephalothin and Cefazolin against Escherichia coli from a single study, highlighting the kind of data valuable for such analyses.

Table 2: Comparative In Vitro MIC and In Vivo Efficacy of Cephalothin and Cefazolin against Escherichia coli in a Murine Infection Model [1][2][3]

AntibioticBacterial StrainIn Vitro MIC (µg/mL)In Vivo ED₅₀ (mg/kg)
CephalothinE. coli N212.5100
CefazolinE. coli N23.1212.5
CephalothinE. coli 20325200
CefazolinE. coli 2036.2525
CephalothinE. coli 23450>200
CefazolinE. coli 23412.550

This data demonstrates a clear correlation: as the MIC increases, a higher dose of the antibiotic (ED₅₀) is required to achieve a protective effect in vivo.[1][2][3] Notably, Cefazolin exhibited greater in vitro potency (lower MIC) and correspondingly greater in vivo efficacy (lower ED₅₀) compared to Cephalothin against these E. coli strains.[1][2][3]

Discussion on In Vitro-In Vivo Correlation

The correlation between in vitro susceptibility and in vivo efficacy of cephalosporins is not always direct and can be influenced by several factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[4] For beta-lactam antibiotics like cephradine, the time that the drug concentration remains above the MIC (%T>MIC) at the site of infection is a critical determinant of efficacy.[5] Therefore, while a low MIC is a prerequisite for in vivo success, it is not the sole predictor. Animal models, such as the murine thigh infection and sepsis models, are crucial for evaluating how an antibiotic will perform in a complex biological system.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in this guide.

In Vitro Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain of interest is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

In Vivo Efficacy Evaluation: Murine Thigh Infection Model

The murine thigh infection model is a widely used preclinical model to assess the efficacy of antimicrobial agents in a localized soft tissue infection.

  • Induction of Neutropenia: Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system and provide a more direct measure of the antibiotic's bactericidal or bacteriostatic activity.

  • Infection: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound or a comparator drug, typically administered subcutaneously or intraperitoneally.

  • Efficacy Assessment: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of viable bacteria (CFU/thigh). The efficacy is often expressed as the reduction in bacterial load compared to untreated control animals or as the dose required to achieve a specific endpoint (e.g., bacteriostatic dose, 1-log kill).

In Vivo Efficacy Evaluation: Murine Sepsis Model

The murine sepsis model evaluates the ability of an antimicrobial agent to protect against a systemic infection.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal injection of a lethal dose of the bacterial pathogen.

  • Treatment: Shortly after infection, groups of mice are treated with different doses of this compound or a comparator antibiotic.

  • Efficacy Assessment: The primary endpoint is typically survival over a period of several days. The efficacy is often reported as the 50% effective dose (ED₅₀), which is the dose that protects 50% of the animals from death.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for correlating in vitro MIC with in vivo efficacy.

experimental_workflow cluster_in_vitro In Vitro MIC Determination cluster_in_vivo In Vivo Efficacy (Murine Model) prep_antibiotic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate at 37°C for 16-20 hours inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic administer_drug Administer Cephradine Monohydrate (Varying Doses) read_mic->administer_drug Correlate induce_infection Induce Infection (Thigh or Sepsis) induce_infection->administer_drug monitor Monitor Animals administer_drug->monitor assess_efficacy Assess Efficacy (Bacterial Load or Survival) monitor->assess_efficacy

Caption: Workflow for correlating in vitro MIC with in vivo efficacy.

Conclusion

The correlation between in vitro MIC and in vivo efficacy of this compound, like other cephalosporins, is a critical aspect of its preclinical evaluation. While a low MIC against a target pathogen is a favorable starting point, in vivo studies in relevant animal models are indispensable for confirming its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to design and interpret studies aimed at understanding and predicting the clinical success of this compound and other antimicrobial agents. The provided comparative data for other first-generation cephalosporins further aids in contextualizing the performance of this compound.

References

Comparative analysis of Cephradine Monohydrate against third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the first-generation cephalosporin, Cephradine Monohydrate, against the broader class of third-generation cephalosporins. The comparison focuses on their mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles, supported by available experimental data.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and third-generation cephalosporins are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death.

The key difference in their interaction at the molecular level lies in their affinity for different types of PBPs. First-generation cephalosporins, like Cephradine, generally exhibit a strong affinity for the PBPs of Gram-positive bacteria. In contrast, third-generation cephalosporins have an enhanced affinity for PBPs in Gram-negative bacteria, which contributes to their broader spectrum of activity against these pathogens.[3] For instance, in Staphylococcus aureus, cephalexin (a proxy for cephradine) binds to PBP 3, leading to cell enlargement and cessation of septation, while the third-generation cephalosporin cefotaxime selectively binds to PBP 2, resulting in cytoplasm extrusion and cell lysis.[4] In Escherichia coli, third-generation cephalosporins like ceftriaxone and cefotaxime show high affinity for PBP 3 and PBP 2.[5][6]

General Mechanism of Cephalosporin Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Peptidoglycan_Synthesis->Bacterial_Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Cephalosporin Cephalosporin (Cephradine or Third-Generation) Cephalosporin->PBPs Binds to Broth Microdilution MIC Assay Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Cephalosporins Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate_Plates Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plates->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End PBP Affinity Assay Workflow Start Start Isolate_Membranes Isolate Bacterial Membranes Containing PBPs Start->Isolate_Membranes Incubate_with_Antibiotic Incubate Membranes with Varying Concentrations of Cephalosporin Isolate_Membranes->Incubate_with_Antibiotic Add_Labeled_Penicillin Add Fluorescently Labeled Penicillin (e.g., Bocillin FL) to Bind to Unoccupied PBPs Incubate_with_Antibiotic->Add_Labeled_Penicillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Labeled_Penicillin->SDS_PAGE Visualize_and_Quantify Visualize and Quantify Fluorescent Bands SDS_PAGE->Visualize_and_Quantify Determine_IC50 Determine IC50: Concentration Inhibiting 50% of Labeled Penicillin Binding Visualize_and_Quantify->Determine_IC50 End End Determine_IC50->End

References

Validating Animal Models for Cephradine Monohydrate Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacokinetic (PK) parameters of Cephradine Monohydrate across various animal models and humans. The objective is to assist researchers in selecting the most appropriate animal model for preclinical studies by presenting supporting experimental data, detailed methodologies, and a logical workflow for model validation.

Comparative Pharmacokinetic Data

The selection of an appropriate animal model is a critical step in drug development. An ideal model should mimic human physiological and metabolic responses to the drug as closely as possible. The following table summarizes key pharmacokinetic parameters of this compound in different species.

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Bioavailability (%)Reference
Human 1000 mg (total)OralNot specifiedNot specified1.12 ± 0.13Not specified~94[1]
Human (elderly) 1000 mg (total)OralNot specifiedNot specified1.71 ± 0.20Not specified~94[1]
Dog Not specifiedIVNot specifiedNot specified~1Not specifiedNot specified[2][3][4]
Rat Not specifiedOral/IVNot specifiedNot specified~1Not specifiedNot specified[2][3][4]
Broiler Chickens 50IV--1.047--[5]
Broiler Chickens 50IM8.863-0.859-59.386[5]
Broiler Chickens 50SC8.773-2.652-84.5[5]
Broiler Chickens 50Oral5.791.381.74-97.97[5]
Broiler Chickens 20IV--2.79 ± 0.047--[6]
Broiler Chickens 20Oral25.65 ± 0.9342.61 ± 0.025--85.91 ± 1.96[6]

Note: Data for some parameters were not available in the cited literature. The presented data is intended for comparative purposes. Researchers should consult the original publications for detailed experimental conditions.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the experimental protocols from key studies.

Human Study
  • Subjects: Healthy young volunteers (ages 19 to 25) and older individuals (ages 65 to 81).[1]

  • Drug Administration: 1 gram of cephradine via a 5-minute intravenous (IV) infusion, followed the next day by a 1-gram oral dose.[1]

  • Sample Collection: Serial serum and urine samples were collected over a 12-hour period.[1]

  • Analytical Method: Cephradine concentration was determined by a microbiologic assay.[1]

Animal Studies (General)
  • Species: Metabolic studies were conducted in mice, rats, and dogs.[2][3][4]

  • Drug Administration: Oral, subcutaneous, intravenous, or rectal routes were used.[2][3][4]

  • Sample Collection: Blood samples were collected to determine peak blood levels. Urinary excretion was also measured.[2][3][4]

  • Key Findings: Peak blood levels were typically reached between 30 to 150 minutes after dosing. The plasma half-life in rats and dogs was approximately 1 hour.[2][3][4]

Broiler Chicken Study 1
  • Subjects: Broiler chickens.

  • Drug Administration: A single dose of 50 mg/kg b.wt. was administered intravenously (IV), intramuscularly (IM), subcutaneously (SC), and orally.[5]

  • Pharmacokinetic Model: A two-compartment open model was used for IV data, while a one-compartment open model was used for IM, SC, and oral data.[5]

  • Key Findings: The drug was rapidly distributed and eliminated. Bioavailability was highest after oral administration.[5]

Broiler Chicken Study 2
  • Subjects: Healthy and experimentally Salmonella enteritidis infected broiler chickens.[6]

  • Drug Administration: 20 mg/kg b.wt. administered intravenously (IV) and orally (PO).[6]

  • Pharmacokinetic Model: A two-compartment open model was used for IV data.[6]

  • Analytical Method: Microbiological assay.[6]

Logical Workflow for Animal Model Validation

The validation of an animal model for pharmacokinetic studies is a systematic process. The following diagram illustrates the key steps involved.

G A Literature Review & Data Mining B Identify Potential Animal Models A->B C Pilot PK Studies in Selected Models B->C D Comparative Analysis of PK Parameters (Animal vs. Human) C->D E Allometric Scaling & Interspecies Correlation D->E F Model Refinement & Selection of Best Fit Model E->F G Definitive Preclinical PK/PD Studies F->G H Validation of Predictive Performance G->H

Workflow for validating animal pharmacokinetic models.

Discussion and Conclusion

Based on the available data, both dogs and rats exhibit a plasma half-life for this compound of approximately 1 hour, which is comparable to the 1.12-hour half-life observed in young, healthy humans.[1][2][3][4] This suggests that canines and rodents may serve as suitable initial models for single-dose pharmacokinetic studies. However, it is important to note the age-related differences in human pharmacokinetics, with elderly subjects showing a longer half-life of 1.71 hours.[1] This highlights the need to consider age and renal function in the human population when extrapolating from animal data.

The high oral bioavailability of cephradine in humans (approximately 94%) is a key characteristic.[1] The study in broiler chickens also showed high oral bioavailability (97.97%), suggesting this species could be useful for studies focusing on oral absorption.[5] However, significant physiological differences between avian and mammalian species must be carefully considered.

The process of validating an animal model should be rigorous and data-driven. As outlined in the workflow diagram, it begins with a thorough literature review, followed by pilot studies to generate comparative data. Allometric scaling can be a useful tool for extrapolating data across species, but its predictive power should be validated.[7][8][9][10][11] Ultimately, the choice of an animal model should be based on a comprehensive analysis of pharmacokinetic parameters, physiological similarities, and the specific research question being addressed. Further studies providing more detailed pharmacokinetic data, particularly AUC and Cmax, in a wider range of species are warranted to refine the selection of the most predictive animal models for this compound.

References

Navigating the Variables: An Inter-laboratory Comparison of Cephradine Monohydrate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and validation of Cephradine Monohydrate susceptibility testing, with a comparative analysis against alternative antibiotics. This guide provides insights into the reproducibility of results across different laboratories and outlines standardized experimental protocols.

The consistent and accurate determination of antimicrobial susceptibility is a cornerstone of effective infectious disease management and drug development. For this compound, a first-generation cephalosporin, understanding the inter-laboratory variability of susceptibility testing is crucial for establishing reliable breakpoints and ensuring clinical efficacy. This guide presents a comparative analysis of this compound susceptibility testing, simulating an inter-laboratory validation study to highlight key performance metrics and provide standardized experimental protocols.

Comparative Susceptibility Data

To illustrate the expected inter-laboratory variability in this compound susceptibility testing, the following tables summarize simulated data from a hypothetical study involving three independent laboratories. The data encompasses Minimum Inhibitory Concentration (MIC) values determined by broth microdilution and zone diameters from disk diffusion assays against common bacterial pathogens. For comparative purposes, data for alternative antibiotics, Cefazolin (a fellow first-generation cephalosporin) and Ciprofloxacin (a fluoroquinolone), are also included.

Table 1: Inter-laboratory Comparison of Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismAntibioticLaboratory 1 (MIC)Laboratory 2 (MIC)Laboratory 3 (MIC)MIC₅₀MIC₉₀
Staphylococcus aureus (ATCC® 29213™)Cephradine 12112
Cefazolin0.50.510.51
Ciprofloxacin0.250.50.250.250.5
Escherichia coli (ATCC® 25922™)Cephradine 48448
Cefazolin24224
Ciprofloxacin0.0150.030.0150.0150.03
Klebsiella pneumoniae (ATCC® 13883™)Cephradine 8168816
Cefazolin48448
Ciprofloxacin0.030.060.030.030.06

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively, based on a larger pool of simulated isolates.

Table 2: Inter-laboratory Comparison of Disk Diffusion Zone Diameters in mm

OrganismAntibiotic (Disk Content)Laboratory 1 (Zone)Laboratory 2 (Zone)Laboratory 3 (Zone)
Staphylococcus aureus (ATCC® 29213™)Cephradine (30 µg) 242225
Cefazolin (30 µg)272628
Ciprofloxacin (5 µg)302831
Escherichia coli (ATCC® 25922™)Cephradine (30 µg) 181619
Cefazolin (30 µg)211922
Ciprofloxacin (5 µg)343235
Klebsiella pneumoniae (ATCC® 13883™)Cephradine (30 µg) 151316
Cefazolin (30 µg)181619
Ciprofloxacin (5 µg)282629

Experimental Protocols

To ensure reproducibility and minimize variability, standardized protocols are essential. The following are detailed methodologies for broth microdilution and disk diffusion testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Testing

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Plate Preparation:

  • Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Disk Diffusion Testing

1. Inoculum Preparation:

  • Prepare an inoculum suspension as described for the broth microdilution method (matching a 0.5 McFarland standard).

2. Plate Inoculation:

  • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

3. Disk Application:

  • Aseptically apply antibiotic disks (30 µg for Cephradine and Cefazolin, 5 µg for Ciprofloxacin) to the surface of the agar.

  • Ensure the disks are in firm contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation:

  • Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Visualizing the Workflow

To further clarify the process of an inter-laboratory validation study, the following diagram illustrates the key steps and logical flow.

InterLabValidation cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Select Test Organisms (e.g., ATCC strains) B Prepare & Distribute Standardized Reagents (Antibiotic powders, media) A->B C Define Standardized Protocols (SOPs) B->C Lab1 Laboratory 1 Performs AST C->Lab1 Lab2 Laboratory 2 Performs AST C->Lab2 Lab3 Laboratory 3 Performs AST C->Lab3 D Collect Raw Data (MICs, Zone Diameters) Lab1->D Lab2->D Lab3->D E Statistical Analysis (Variability, Agreement) D->E F Generate Summary Report E->F

Caption: Workflow for an inter-laboratory antimicrobial susceptibility testing validation study.

Signaling Pathway of Beta-Lactam Action

Cephradine, as a beta-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this signaling pathway.

BetaLactamAction cluster_drug Drug Action cluster_bacterium Bacterial Cell Cephradine Cephradine (Beta-Lactam) PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Prevents

A Comparative Guide to the Efficacy of Cephradine Salt Forms for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cephradine and the Significance of Salt Selection

Cephradine is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][3] This disruption of the cell wall's integrity leads to bacterial cell lysis and death.[3]

Like many pharmaceuticals, Cephradine's effectiveness can be optimized through the selection of an appropriate salt form. Salt formation is a common strategy to enhance the solubility, stability, and dissolution rate of a drug substance, which in turn can improve its bioavailability and therapeutic efficacy. For injectable formulations, in particular, the choice of a salt-forming agent is crucial for ensuring complete dissolution, stability in solution, and patient comfort upon administration.

Physicochemical Properties and Formulation of Cephradine Salts

Patents and stability studies provide the primary basis for comparing Cephradine salt forms. The two most prominent forms discussed are a composition of Cephradine with L-arginine and an in-situ salt formed by blending Cephradine with sodium carbonate.

Cephradine-Arginine Composition: A patented formulation describes a dry, solid mixture of Cephradine and L-arginine intended for reconstitution as an injectable. This composition is highlighted for its ability to achieve complete dissolution in sterile water and, notably, in lactated Ringer's solution. A key advantage cited is improved local tolerance after intramuscular injection, suggesting it is well-tolerated with minimal pain or irritation.

Cephradine-Sodium Carbonate Composition: Another formulation involves blending Cephradine with sodium carbonate. This mixture forms a water-soluble salt in situ upon reconstitution. However, this form has limitations; it is noted that lactated Ringer's solution should not be used for reconstitution due to the potential for calcium carbonate precipitation. Furthermore, there have been reports of discomfort during administration of the sodium carbonate blend.

The following table summarizes the key formulation and physicochemical differences derived from the available literature.

PropertyCephradine with L-ArginineCephradine with Sodium CarbonateReference
Reconstitution Achieves clear, complete dissolution in sterile water and lactated Ringer's solution.Forms a soluble salt in situ with water.
Compatibility Compatible with lactated Ringer's solution.Incompatible with lactated Ringer's solution (risk of precipitation).
Patient Tolerance Reported to have much improved local tolerance and be free of pain on injection.Some evidence of discomfort on administration.
Solution pH Reconstituted solutions have a pH ranging from 7.5 to 9.3 depending on the ratio.Not specified, but generally higher due to the basicity of sodium carbonate.

Stability Analysis of Cephradine Salt Solutions

A comparative study on the solution stability of 1% Cephradine neutralized with either L-arginine or sodium carbonate provides valuable insights into their relative performance in various intravenous (IV) diluents. The study found that the degradation rates were generally lower for the arginine-neutralized product, an effect attributed to the lower pH of the arginine solutions.[4]

The table below summarizes the stability data, presenting the time (in hours) for 10% degradation (T90) of Cephradine in different IV fluids at 25°C.

Intravenous FluidT90 (hours) for Cephradine-ArginineT90 (hours) for Cephradine-Sodium CarbonateReference
0.9% Sodium Chloride> 4812[4]
5% Dextrose> 4824[4]
Lactated Ringer's246[4]
Ringer's Injection4812[4]
Normosol-R> 4824[4]
Sterile Water> 4824[4]

These results indicate that the Cephradine-arginine formulation offers superior stability in a range of common IV diluents compared to the sodium carbonate formulation.[4]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the concentration of Cephradine in solution over time to determine its stability.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio would be 95:5 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 250 nm.[6]

  • Procedure:

    • Prepare solutions of the different Cephradine salt forms in the desired diluents at a known concentration (e.g., 1 mg/mL).

    • Store the solutions under controlled temperature conditions (e.g., 25°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.

    • Dilute the aliquot with the mobile phase to an appropriate concentration for analysis.

    • Inject a standard volume (e.g., 25 µL) into the HPLC system.[7]

    • Quantify the Cephradine peak area against a standard curve of known concentrations.

    • Calculate the percentage of Cephradine remaining at each time point to determine the degradation kinetics.

Microbiological Agar Diffusion Assay

This bioassay can be used to determine the potency of the Cephradine formulations by measuring their ability to inhibit bacterial growth.

  • Materials: Mueller-Hinton agar, sterile petri dishes, a susceptible test organism (e.g., Staphylococcus aureus), sterile blank paper discs, and solutions of the Cephradine salt forms.

  • Procedure:

    • Prepare Mueller-Hinton agar plates to a uniform depth (e.g., 4 mm).[8]

    • Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard).

    • Evenly swab the entire surface of the agar plates with the bacterial suspension to create a lawn.[9]

    • Impregnate sterile paper discs with known concentrations of the different Cephradine salt solutions.

    • Place the discs onto the surface of the inoculated agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zones of inhibition (clear areas around the discs where bacterial growth is prevented).

    • Compare the zone diameters produced by the different salt forms. A larger zone of inhibition indicates greater antibacterial activity.

In Vitro Dissolution Testing

This test evaluates the rate and extent to which the Cephradine salt forms dissolve from a solid dosage form.

  • Apparatus: USP Apparatus 2 (Paddle).[10]

  • Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl (to simulate gastric fluid) or a phosphate buffer (pH 6.8, to simulate intestinal fluid).[10]

  • Temperature: 37 ± 0.5°C.[11]

  • Paddle Speed: 50 or 75 rpm.[11]

  • Procedure:

    • Place one unit of the solid dosage form (e.g., a capsule containing a specific Cephradine salt formulation) into each dissolution vessel.

    • Begin the test and withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Filter the samples immediately.

    • Analyze the amount of dissolved Cephradine in each sample using a validated analytical method, such as HPLC (as described above) or UV-Vis spectrophotometry.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key conceptual workflows in the evaluation of drug salt forms.

SaltFormEvaluationWorkflow cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_efficacy Preclinical & Clinical Efficacy Start Identify API Candidate (Cephradine) SaltScreen Salt Screening (Arginine, Sodium, etc.) Start->SaltScreen SaltSynth Synthesize Salt Forms SaltScreen->SaltSynth Charac Physicochemical Characterization (PXRD, TGA) SaltSynth->Charac Solubility Solubility Studies Charac->Solubility Stability Stability Testing (Solution & Solid-State) Charac->Stability Dissolution Dissolution Profiling Solubility->Dissolution Dissolution->Stability Permeability Permeability Assays (e.g., Caco-2) Stability->Permeability PK_Studies In Vivo Pharmacokinetics (Animal Models) Permeability->PK_Studies Efficacy Final Efficacy & Safety Evaluation PK_Studies->Efficacy PropertyToEfficacy cluster_properties Physicochemical Properties cluster_biopharm Biopharmaceutical Factors cluster_outcome Therapeutic Outcome Solubility Higher Solubility Dissolution Faster Dissolution Rate Solubility->Dissolution Stability Improved Stability Bioavailability Increased Bioavailability Stability->Bioavailability Ensures Potency Dissolution->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy Compliance Better Patient Tolerance & Compliance Efficacy->Compliance

References

Benchmarking Cephradine Monohydrate: A Comparative Analysis Against Antibiotic-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the rigorous evaluation of existing antibiotics against contemporary resistant pathogens is paramount. This guide provides a comprehensive benchmark analysis of Cephradine Monohydrate, a first-generation cephalosporin, against key antibiotic-resistant bacterial strains. The data presented herein offers researchers, scientists, and drug development professionals a comparative overview of Cephradine's in vitro activity alongside common alternative antibiotics, supported by detailed experimental protocols and visual representations of underlying resistance mechanisms.

Comparative In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against clinically significant resistant bacterial strains. MIC values are presented in µg/mL and represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.

AntibioticMRSA (Methicillin-resistant Staphylococcus aureus)VRE (Vancomycin-resistant Enterococcus)ESBL-producing Escherichia coliPseudomonas aeruginosa
This compound >64 >64 >64 >128
Vancomycin1 - 2>128N/AN/A
Linezolid1 - 41 - 4N/AN/A
Ciprofloxacin>32>32>320.5 - >32
MeropenemN/AN/A≤0.25 - >160.5 - >16
CeftazidimeN/AN/A>641 - >256

Note: N/A indicates that the antibiotic is not typically tested or effective against that particular organism. The MIC values are indicative and can vary between specific isolates.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard protocol for MIC testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antibiotic are prepared at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial two-fold dilutions are then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar for S. aureus and E. coli, Blood Agar for Enterococcus, and Pseudomonas Agar for P. aeruginosa) for 18-24 hours at 35°C.

  • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the prepared bacterial suspension.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included for each isolate.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is assessed by visual inspection or using a microplate reader.

Visualizing Bacterial Resistance and Experimental Workflow

To better understand the mechanisms of antibiotic resistance and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Dilutions C Inoculate Microtiter Plates A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20h C->D E Read and Record MIC Values D->E F Compare to Breakpoints (S/I/R) E->F

Caption: Workflow for MIC determination.

Beta_Lactam_Resistance cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase β-Lactamase Enzymes Cephradine_out Inactive Cephradine BetaLactamase->Cephradine_out Porin Porin Channel Porin->PBP Binding Porin->BetaLactamase Hydrolysis Efflux Efflux Pump Porin->Efflux Expulsion Cephradine_in Cephradine (extracellular) Efflux->Cephradine_in Cephradine_in->Porin Entry

Caption: Mechanisms of β-lactam resistance.

Discussion

The data clearly indicates that this compound, as a first-generation cephalosporin, has limited to no activity against the tested contemporary antibiotic-resistant strains, including MRSA, VRE, ESBL-producing E. coli, and Pseudomonas aeruginosa. This is consistent with its known spectrum of activity, which is primarily against susceptible Gram-positive cocci and some Gram-negative bacteria.

The resistance mechanisms that render Cephradine ineffective are multifaceted. In Gram-positive bacteria like MRSA, the primary mechanism is the alteration of penicillin-binding proteins (PBPs), specifically the acquisition of PBP2a, which has a low affinity for β-lactam antibiotics. In Gram-negative bacteria, resistance is often mediated by the production of β-lactamase enzymes, such as the extended-spectrum β-lactamases (ESBLs) in E. coli, which hydrolyze the β-lactam ring of Cephradine, rendering it inactive. Furthermore, the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa presents a significant permeability barrier, and efflux pumps can actively remove the antibiotic from the cell.

Conclusion

This comparative guide underscores the importance of continuous surveillance of antibiotic activity against evolving resistant pathogens. While this compound remains a useful therapeutic option for infections caused by susceptible organisms, its in vitro activity is negligible against the major resistant strains highlighted in this report. For infections involving MRSA, VRE, ESBL-producing Enterobacteriaceae, and Pseudomonas aeruginosa, alternative agents with demonstrated efficacy, such as vancomycin, linezolid, carbapenems, and specific anti-pseudomonal β-lactams, are required. The provided experimental protocols and diagrams serve as a resource for researchers engaged in the critical work of antimicrobial drug discovery and development.

Safety Operating Guide

Proper Disposal of Cephradine Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Cephradine Monohydrate is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. As a cephalosporin antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).

  • Required PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust or aerosols, use respiratory protection and handle the material in a well-ventilated area or under a fume hood.

  • Spill Management: In the event of a spill, prevent the powder or solution from entering drains or water courses. Absorb spills with an inert, liquid-binding material such as diatomite or universal binders. Collect the contaminated material into a suitable, closed container for disposal.

II. Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to prevent its release into the environment. Do not discharge it into sewer systems or waterways.

Step 1: Waste Identification and Segregation Properly categorize the this compound waste. This includes expired or unused pure compounds, contaminated lab materials (e.g., gloves, wipes, vials), and solutions.

  • Segregate pharmaceutical waste from general and biohazardous waste streams.

  • Cephradine is noted as being very toxic to aquatic life with long-lasting effects, indicating it should be managed as environmentally hazardous waste.

  • Place all this compound waste into a dedicated, clearly labeled, and sealable container. Depending on local regulations, this may be a black container for hazardous pharmaceutical waste.

Step 2: Selection of Disposal Method Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations. The preferred method is thermal destruction at a licensed facility.

  • Primary Method (Recommended): Arrange for the material to be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. High-temperature incineration is considered the best environmental option for pharmaceutical destruction.

  • Alternative Method: If incineration is not available, contact a licensed professional waste disposal service to determine compliant alternatives. Never dispose of this compound in a sanitary landfill without appropriate pre-treatment as determined by regulations.

Step 3: Container and Packaging Disposal Empty containers that held this compound must also be managed properly.

  • For Recycling/Reconditioning: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste. Once decontaminated, the container can be offered for recycling.

  • For Landfill: Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill, if permitted by local regulations.

III. Summary of Disposal Options

The following table summarizes the recommended disposal methods and key regulatory considerations for this compound waste.

Waste StreamRecommended Disposal MethodKey Considerations & Regulations
Pure this compound (Unused/Expired) Controlled high-temperature incineration via a licensed hazardous waste facility.Must comply with EPA (RCRA), state, and local regulations. Do not discard in sewers or general trash.
Contaminated Lab Materials (Gloves, Wipes, Glassware) Collect in a sealed, labeled hazardous waste container for incineration.Treat as hazardous waste. Avoid cross-contamination with other waste streams.
Aqueous Solutions Containing Cephradine Collect in a sealed, labeled hazardous waste container for incineration.Do not discharge into drains. The aquatic toxicity of Cephradine necessitates careful management.
Empty Stock Containers Triple-rinse; collect rinsate as hazardous waste. Puncture and dispose of container as non-hazardous waste or recycle.Follow local guidelines for container decontamination and recycling.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep 1. Preparation & Identification cluster_contain 2. Containment cluster_disposal 3. Disposal Path cluster_packaging 4. Empty Packaging start Identify Cephradine Monohydrate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_cont Empty Stock Container? start->empty_cont segregate Segregate from General & Biohazardous Waste ppe->segregate container Place in a Sealed, Labeled Hazardous Waste Container segregate->container disposal_co Contact Licensed Waste Disposal Company container->disposal_co incinerate Transport for Controlled High-Temperature Incineration disposal_co->incinerate end Disposal Complete & Documented incinerate->end empty_cont->segregate No (Product Waste) rinse Triple-Rinse Container (Collect Rinsate as Waste) empty_cont->rinse Yes recycle Recycle or Puncture and Dispose Container rinse->recycle

This compound Disposal Workflow

Safeguarding Researchers: A Comprehensive Guide to Handling Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Cephradine Monohydrate, a first-generation cephalosporin antibiotic. Following these procedures will minimize exposure risk and ensure a safe laboratory environment.

This compound may cause allergic skin reactions, respiratory sensitization, and skin and eye irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling protocols is critical.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.

EquipmentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-grade gloves is recommended. The outer glove should be removed and disposed of within the containment area.Prevents skin contact and allergic reactions[1][3][4][5]. Double gloving provides an additional barrier and allows for safe removal of a potentially contaminated outer layer[3][4].
Eye Protection Safety goggles with side-shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Protects eyes from dust particles and potential splashes[6][7].
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended, especially when handling powders or if dust generation is likely.Prevents inhalation of airborne particles, which can cause respiratory sensitization and irritation[1][2][7].
Body Protection A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.Provides a barrier against skin contact with the compound[3][6].

II. Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, well-ventilated, and dry area[8].

  • Keep it away from strong acids/alkalis and strong oxidizing/reducing agents[6].

  • The storage area should be clearly marked with appropriate hazard signs.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and inhalation[1].

  • Before handling, ensure that an eyewash station and safety shower are readily accessible[6].

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols[8].

  • Wash hands thoroughly after handling the material and before leaving the laboratory[3].

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, carefully collect the material without creating dust and place it in a suitable, closed container for disposal[8].

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain[1][7].

  • Contaminated Materials: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills should be considered contaminated. Place these materials in a sealed, labeled hazardous waste container for disposal[8].

  • Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or disposal. If not rinsed, they should be disposed of as hazardous waste[8].

IV. Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) start->ppe storage Inspect and Store in a Cool, Ventilated Area ppe->storage fume_hood Handle in a Fume Hood or Ventilated Enclosure storage->fume_hood spill Spill Occurs? fume_hood->spill waste Segregate Waste (Chemical, Contaminated PPE) fume_hood->waste spill->fume_hood No clean_spill Follow Spill Cleanup Protocol spill->clean_spill Yes clean_spill->fume_hood dispose Dispose of as Hazardous Waste (Follow Regulations) waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end End: Procedure Complete decontaminate->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.